Technical Documentation Center

(1-Benzyl-1H-indol-6-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Benzyl-1H-indol-6-yl)methanamine
  • CAS: 1468513-31-6

Core Science & Biosynthesis

Foundational

(1-Benzyl-1H-indol-6-yl)methanamine: Structural Characterization and Applications in RAS Inhibitor Development

Executive Summary As the landscape of targeted oncology evolves, the demand for highly specific, functionalized chemical building blocks has surged. (1-Benzyl-1H-indol-6-yl)methanamine (CAS: 1468513-31-6) has emerged as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the landscape of targeted oncology evolves, the demand for highly specific, functionalized chemical building blocks has surged. (1-Benzyl-1H-indol-6-yl)methanamine (CAS: 1468513-31-6) has emerged as a critical intermediate in the synthesis of next-generation pan-RAS and mutant KRAS inhibitors [1].

Unlike traditional covalent inhibitors that exclusively target the inactive GDP-bound state of KRAS (e.g., KRAS G12C inhibitors), derivatives synthesized from this specific indole-amine scaffold demonstrate the rare ability to bind the Switch I/II pocket of both GDP- and GTP-bound KRAS [2]. As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between the fundamental physicochemical properties of this compound and its advanced application in synthesizing self-validating, high-yield oncology therapeutics.

Physicochemical Profiling and Structural Logic

The utility of (1-Benzyl-1H-indol-6-yl)methanamine stems from its dual-functional architecture. The N1-benzyl group provides essential lipophilicity, driving hydrophobic interactions within the deep binding pockets of target kinases. Conversely, the C6-methanamine acts as a highly reactive nucleophilic handle, primed for reductive amination or amide coupling workflows.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name (1-Benzyl-1H-indol-6-yl)methanamine
CAS Registry Number 1468513-31-6 [1]
Molecular Formula C16H16N2
Molecular Weight 236.318 g/mol
SMILES String NCc1ccc2ccn(Cc3ccccc3)c2c1
Structural Features N1-benzylated indole core, C6-primary amine
Predicted pKa (Amine) ~9.5 – 10.0 (Highly basic, strong nucleophile)

Synthetic Utility: The Reductive Amination Workflow

In drug discovery, the coupling of complex amines with aldehydes must be high-yielding and chemoselective. (1-Benzyl-1H-indol-6-yl)methanamine is frequently reacted with isoindolinone-substituted indole-2-carbaldehydes to generate potent RAS inhibitors [2].

To ensure a self-validating synthetic system, the protocol relies on a two-step, one-pot reductive amination using Sodium triacetoxyborohydride (STAB). STAB is deliberately chosen over stronger hydrides (like NaBH₄) because its electron-withdrawing acetoxy groups reduce its nucleophilicity. This fundamental chemical causality ensures the selective reduction of the transient imine intermediate without prematurely reducing the unreacted starting aldehyde.

Synthesis_Workflow Aldehyde Isoindolinone-Indole Aldehyde (40 µmol) Imine Imine Intermediate (In Situ) Aldehyde->Imine DMF, 15 min, RT Amine (1-Benzyl-1H-indol-6-yl) methanamine (42 µmol) Amine->Imine Nucleophilic Attack Product RAS Inhibitor Product Imine->Product STAB (200 µmol) 2 h, RT

Reductive amination workflow for synthesizing RAS inhibitors via imine intermediate.

Experimental Protocol: Self-Validating Synthesis of RAS Inhibitors

Objective: Chemoselective coupling of (1-benzyl-1H-indol-6-yl)methanamine to an isoindolinone-aldehyde framework.

Materials:

  • Aldehyde: 3-(6-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-1H-indole-2-carbaldehyde (12 mg, ~40 µmol)

  • Amine: (1-benzyl-1H-indol-6-yl)methanamine (10 mg, ~42 µmol)

  • Solvent: N,N-Dimethylformamide (DMF, anhydrous) (0.5 mL)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (42.2 mg, ~200 µmol)

Step-by-Step Methodology:

  • Imine Formation: In a dry glass vial under inert atmosphere, dissolve the aldehyde (12 mg) in 0.5 mL of anhydrous DMF. Add the amine (10 mg).

  • Pre-incubation (Critical Step): Stir the mixture at room temperature (RT) for 15 minutes.

    • Causality & Logic: This pre-incubation is mandatory. It provides the thermodynamic window for the nucleophilic primary amine to attack the electrophilic carbonyl carbon, fully converting the precursors into the Schiff base (imine) prior to reduction.

  • Self-Validation Check (In-Process QC): Before proceeding, withdraw a 1 µL aliquot and analyze via LC-MS. Confirm the disappearance of the aldehyde mass and the appearance of the imine [M+H]+ mass. If unreacted aldehyde remains, extend incubation by 10 minutes.

  • Chemoselective Reduction: Upon LC-MS validation, add STAB (42.2 mg) in a single portion.

    • Causality & Logic: The 5-fold molar excess of STAB (~200 µmol) drives the equilibrium of the reduction to completion while its mild nature prevents off-target reduction of the isoindolinone carbonyls.

  • Completion & Workup: Stir at RT for 2 hours. Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via flash chromatography to isolate the final inhibitor [2].

Application Profile: Dual-State KRAS Inhibition

The end-products derived from (1-benzyl-1H-indol-6-yl)methanamine represent a paradigm shift in targeting the KRAS signaling pathway. Historically, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep allosteric pockets [3].

However, the synthesized isoindolinone-indole derivatives successfully bind to the Switch I/II pocket (SI/II-P) of KRAS. Crucially, they bind to both the active (GTP-bound) and inactive (GDP-bound) states. By doing so, they physically block the protein-protein interactions between KRAS and its upstream Guanine Nucleotide Exchange Factors (like SOS1), as well as downstream effectors (CRAF and PI3K) [2][3].

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GTP KRAS-GTP (Active) SOS1->KRAS_GTP Promotes GTP loading KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->KRAS_GTP GEF mediated KRAS_GTP->KRAS_GDP GAP mediated hydrolysis CRAF CRAF / MAPK Pathway KRAS_GTP->CRAF Effector Binding PI3K PI3K / AKT Pathway KRAS_GTP->PI3K Effector Binding Inhibitor Isoindolinone-Indole Inhibitor Inhibitor->SOS1 Blocks Interaction Inhibitor->KRAS_GDP Binds SI/II-P pocket Inhibitor->KRAS_GTP Binds SI/II-P pocket

KRAS signaling cascade and dual-state inhibition mechanism by synthesized derivatives.

By inhibiting the cellular formation of GTP-KRAS and preventing downstream signaling (pERK and pAKT reduction), these compounds effectively halt abnormal cell proliferation in KRAS-mutant oncological models [2].

References

  • Molport. "1-(1-benzyl-1H-indol-6-yl)methanamine | 1468513-31-6". Source: Molport Chemical Database. Available at: [Link]

  • European Patent Office. "EP3931188B1 - New isoindolinone substituted indoles and derivatives as RAS inhibitors". Source: Google Patents.
  • National Institutes of Health (NIH). "KRAS Mutation Subtypes and Their Association with Other Driver Mutations in Oncogenic Pathways". Source: PubMed Central (PMC). Available at: [Link]

Exploratory

The Pharmacological Versatility of (1-Benzyl-1H-indol-6-yl)methanamine Derivatives: A Mechanistic Deep Dive

Executive Summary In modern fragment-based drug discovery, the (1-benzyl-1H-indol-6-yl)methanamine scaffold has emerged as a highly privileged structural motif. Its unique combination of hydrogen-bonding potential (via t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery, the (1-benzyl-1H-indol-6-yl)methanamine scaffold has emerged as a highly privileged structural motif. Its unique combination of hydrogen-bonding potential (via the methanamine and indole core) and lipophilic anchoring (via the benzyl group) allows it to effectively target complex protein-protein interactions (PPIs) and allosteric binding sites.

This technical guide dissects the mechanism of action (MoA) of this scaffold across three distinct therapeutic domains: Oncology (Pan-RAS/Mutant KRAS inhibition), Pulmonology (CFTR modulation in Cystic Fibrosis), and Antimicrobial Development (TrmD inhibition). By examining the causality behind the experimental workflows used to validate these compounds, we provide a comprehensive blueprint for researchers leveraging this moiety in novel drug design.

Part 1: Oncology — Allosteric Inhibition of the RAS Switch I/II Pocket

Mechanism of Action

Historically, RAS GTPases (KRAS, HRAS, NRAS) were considered "undruggable" due to their picomolar affinity for GTP/GDP and the absence of deep hydrophobic pockets. While covalent inhibitors targeting the KRAS G12C mutation have reached the clinic, they are limited by their inability to bind the active (GTP-bound) state, leading to rapid resistance.

Isoindolinone-substituted indole derivatives incorporating the (1-benzyl-1H-indol-6-yl)methanamine moiety overcome this limitation by acting as Pan-RAS and mutant KRAS inhibitors 1[1]. Rather than relying on covalent attachment to a mutant cysteine, these derivatives bind allosterically to the Switch I/II pocket . This binding stabilizes the protein and fundamentally disrupts the RAS cycle by:

  • Inhibiting the interaction between GDP-KRAS and the catalytic site of SOS1 (a Guanine Nucleotide Exchange Factor), preventing nucleotide cycling.

  • Blocking the interaction between GTP-KRAS and its downstream effectors (CRAF and PI3Kα), halting the pERK and pAKT signaling cascades1[1].

KRAS_Pathway Compound (1-Benzyl-1H-indol-6-yl) Derivatives SOS1 SOS1 (GEF) Compound->SOS1 Blocks Interaction KRAS_GDP KRAS-GDP (Inactive) Compound->KRAS_GDP Binds Switch I/II Effectors Effectors (CRAF, PI3K) Compound->Effectors Inhibits Binding SOS1->KRAS_GDP Promotes exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP binding KRAS_GTP->Effectors Activates Proliferation Cell Proliferation Effectors->Proliferation Downstream Signaling

Fig 1: Mechanism of KRAS signaling inhibition via Switch I/II pocket binding.

Experimental Protocol: TR-FRET Target Engagement Assay

To validate binding to the Switch I/II pocket, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized 2[2].

Self-Validating Design: This assay operates on competitive displacement. A non-binding structural analog is run in parallel as a negative control to ensure that any drop in FRET signal is strictly due to the displacement of the tracer from the target pocket, ruling out compound autofluorescence or aggregation artifacts.

  • Protein Preparation: Express His-tagged KRAS in E. coli. Causality: The protein must be loaded with either GDP or a non-hydrolyzable GTP analog (e.g., GppNHp). Because wild-type KRAS possesses intrinsic GTPase activity, using standard GTP would result in hydrolysis during the assay, shifting the conformational state and confounding affinity measurements.

  • Tracer Incubation: Incubate 2 nM His-KRAS with 1 nM Terbium-coupled anti-His antibody and 10 nM of a fluorescent Switch I/II tracer in an assay buffer containing MgCl₂. Causality: Mg²⁺ is strictly required to stabilize the nucleotide-bound state of the GTPase.

  • Compound Addition: Introduce the (1-benzyl-1H-indol-6-yl)methanamine derivative across a 10-point dose-response gradient (10 µM to 0.5 nM).

  • Signal Acquisition: Excite the sample at 340 nm and measure emission at 495 nm (Terbium) and 520 nm (Tracer). Calculate the 520/495 ratio to determine the IC₅₀ of displacement.

Part 2: Pulmonology — CFTR Allosteric Potentiation

Mechanism of Action

Cystic Fibrosis is caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ATP-binding cassette (ABC) transporter responsible for epithelial chloride and bicarbonate flux.

Derivatives featuring the 1-benzyl-1H-indol-6-yl moiety, specifically 4-oxo-quinoline-3-carboxamides , act as highly potent CFTR modulators 3[3]. These compounds function primarily as potentiators. They bind allosterically to the transmembrane domains of the CFTR channel present at the cell surface, enhancing its gating activity (open probability). This restores anion transport, rehydrates the airway surface liquid, and reduces mucus viscosity 3[3].

CFTR_Workflow Epithelium Airway Epithelial Cells (CFTR Mutant) Compound Quinoline-3-carboxamide Derivative Epithelium->Compound Treatment Binding Allosteric Binding to CFTR Compound->Binding Interacts Gating Enhanced Channel Gating Activity Binding->Gating Potentiates Chloride Chloride & Bicarbonate Efflux Gating->Chloride Ion Transport Mucus Restored Mucus Viscosity Chloride->Mucus Hydration

Fig 2: Workflow of CFTR potentiation and restoration of epithelial fluid transport.

Experimental Protocol: Ussing Chamber Electrophysiology

To quantify the restoration of chloride transport, Ussing Chamber electrophysiology is the gold standard.

Self-Validating Design: The assay is designed to isolate CFTR-specific currents from a noisy cellular background. By sequentially adding specific channel inhibitors and activators, the system internally proves that the observed electrical current is exclusively driven by CFTR.

  • Tissue Mounting: Mount primary human bronchial epithelial (hBE) cells (homozygous for the Δ F508 mutation) onto Ussing chambers. Bathe both mucosal and serosal sides in Krebs-Ringer bicarbonate buffer.

  • ENaC Inhibition: Add 100 µM Amiloride to the mucosal bath. Causality: Amiloride blocks the Epithelial Sodium Channel (ENaC). This hyperpolarizes the apical membrane, creating the necessary electrical driving force for chloride secretion and ensuring the measured short-circuit current (Isc) is not sodium-driven.

  • cAMP Stimulation: Add 10 µM Forskolin. Causality: Forskolin activates adenylate cyclase, elevating intracellular cAMP and phosphorylating CFTR via Protein Kinase A (PKA). This provides the baseline physiological activation required for the potentiator to act upon.

  • Compound Addition: Introduce the 4-oxo-quinoline-3-carboxamide derivative (1 µM) to the mucosal bath and record the increase in Isc.

  • CFTR Inhibition (Validation Step): Add 10 µM CFTRinh-172. Causality: This step is critical. CFTRinh-172 specifically blocks the CFTR pore. A complete collapse of the compound-induced Isc validates that the measured potentiation was entirely CFTR-dependent.

Part 3: Antimicrobial Development — TrmD Inhibition

Beyond human targets, the (1-benzyl-1H-indol-6-yl) scaffold has been successfully utilized in fragment-based drug design against Mycobacterium abscessus, a multidrug-resistant pathogen that severely affects cystic fibrosis patients.

Derivatives such as β -ketonitriles and pyrazoles containing this moiety act as inhibitors of tRNA (m1G37) methyltransferase (TrmD) 4[4]. The indole nitrogen, protected by the benzyl group, fits precisely into the active site of the enzyme, disrupting bacterial tRNA modification and halting bacterial translation 4[4].

Quantitative Data Summary

The following table summarizes the pharmacological profiling of (1-benzyl-1H-indol-6-yl)methanamine derivatives across the discussed target classes, highlighting their multi-target versatility.

Target ProteinDisease IndicationDerivative ClassPrimary MechanismRepresentative Potency
KRAS (GDP/GTP) OncologyIsoindolinone-substituted indolesSwitch I/II Pocket Allosteric InhibitionIC₅₀ < 100 nM
CFTR ( Δ F508) Cystic Fibrosis4-oxo-quinoline-3-carboxamidesTransmembrane Domain PotentiationEC₅₀ ~ 1.5 µM
TrmD Antimicrobial β -ketonitriles / PyrazolesActive Site Enzymatic InhibitionK_d ~ 15 µM

Conclusion

The (1-benzyl-1H-indol-6-yl)methanamine scaffold is a masterclass in medicinal chemistry design. By providing a rigid, hydrogen-bond-capable core coupled with a lipophilic projection, it allows application scientists to drug historically challenging targets. Whether trapping KRAS in an inactive conformation to halt oncogenesis or allosterically forcing open mutant CFTR channels to restore lung function, this moiety will continue to be a cornerstone in the development of next-generation therapeutics.

References

  • Source: European Patent Office (EP 3931188 B1)
  • Source: Google Patents (US8354427B2)
  • Source: Google Patents (US20220064696A1)
  • Development of Inhibitors against Mycobacterium abscessus tRNA (m1G37) Methyltransferase (TrmD)

Sources

Foundational

Physicochemical Profiling of (1-Benzyl-1H-indol-6-yl)methanamine: Molecular Weight, Aqueous Solubility, and Application in RAS Inhibitor Synthesis

Executive Summary (1-Benzyl-1H-indol-6-yl)methanamine is a highly specialized, lipophilic building block increasingly utilized in modern targeted oncology, particularly in the synthesis of small-molecule RAS inhibitors[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Benzyl-1H-indol-6-yl)methanamine is a highly specialized, lipophilic building block increasingly utilized in modern targeted oncology, particularly in the synthesis of small-molecule RAS inhibitors[1]. As a Senior Application Scientist, understanding the delicate balance between the compound's hydrophobic indole-benzyl core and its ionizable primary amine is critical. This whitepaper provides a comprehensive technical breakdown of its molecular weight, pH-dependent aqueous solubility, and the specific experimental protocols required to overcome its physicochemical limitations during complex synthetic workflows.

Structural and Physicochemical Fundamentals

The structural architecture of (1-Benzyl-1H-indol-6-yl)methanamine dictates its behavior in both aqueous media and organic solvent systems. The molecule consists of an indole core substituted at the N1 position with a highly hydrophobic benzyl group, and at the C6 position with a primary methanamine group.

This dual-nature structure creates a pronounced amphiphilic dynamic: the bulky aromatic system drives lipophilicity (increasing the crystal lattice energy), while the primary amine provides a site for protonation.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Significance
IUPAC Name (1-Benzyl-1H-indol-6-yl)methanamineDefines the exact regiochemistry of the substitutions.
CAS Registry Number 1468513-31-6[2]Unique identifier for procurement and literature tracking.
Molecular Formula C₁₆H₁₆N₂Derived from indole (C₈H₇N) + benzyl (C₇H₇) + methanamine (CH₄N).
Molecular Weight 236.32 g/mol Optimal low-molecular-weight fragment for drug discovery.
Estimated pKa (Amine) ~9.5Determines the pH at which 50% of the molecule is protonated.
Estimated LogP ~3.2High lipophilicity driven by the N-benzyl and indole rings.

Aqueous Solubility Dynamics

The aqueous solubility of (1-Benzyl-1H-indol-6-yl)methanamine is strictly governed by the Henderson-Hasselbalch equation and the intrinsic lipophilicity of its uncharged state.

  • At physiological pH (7.4): The ambient pH is below the estimated pKa (~9.5), meaning a significant fraction of the amine exists as a protonated ammonium cation. However, the overwhelming hydrophobicity of the C₁₆ aromatic system severely limits hydration. The free base fraction rapidly precipitates, driving the equilibrium toward insolubility.

  • At acidic pH (1.2 - 4.5): Complete protonation occurs. The resulting cation interacts favorably with water via ion-dipole interactions, significantly enhancing solubility.

In practical synthetic applications, this low intrinsic solubility poses a major kinetic hurdle. For instance, during the synthesis of isoindolinone-substituted indoles targeting KRAS, the low solubility of this starting material requires aggressive solvent modification (e.g., dilution with Acetonitrile) and thermal energy (heating to 60°C) to maintain a homogeneous reaction phase[1].

Table 2: Estimated pH-Dependent Aqueous Solubility Profile
pH LevelDominant SpeciesEstimated Solubility
pH 1.2 (Gastric) Protonated AmmoniumHigh (>10 mg/mL)
pH 4.5 (Intestinal) Protonated AmmoniumModerate (1 - 10 mg/mL)
pH 7.4 (Blood/Plasma) Mixed (Base/Cation)Low (<0.1 mg/mL)

Experimental Methodologies

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

To accurately profile the solubility of this compound, kinetic dissolution must be avoided. The shake-flask method provides a self-validating system by ensuring true thermodynamic equilibrium is reached between the solid crystal lattice and the solvated molecules.

Step-by-Step Methodology:

  • Preparation: Weigh an excess amount (~10 mg) of (1-Benzyl-1H-indol-6-yl)methanamine solid into a chemically inert glass vial.

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., 0.1 M HCl for pH 1.2, or PBS for pH 7.4).

  • Equilibration: Seal the vial and agitate at 300 rpm on a thermoshaker at a tightly controlled 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours ensures that the dissolution-precipitation equilibrium is absolute, preventing false-positive supersaturation readings.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to force the undissolved lipophilic solid into a tight pellet.

  • Quantification: Carefully extract the saturated supernatant, dilute appropriately in the mobile phase, and quantify via HPLC-UV (e.g., 254 nm) against a pre-established calibration curve.

SolubilityWorkflow A Compound Addition (Excess Solid) B Buffer Equilibration (pH 1.2, 4.5, 7.4) A->B C Incubation & Agitation (48h @ 25°C) B->C D Phase Separation (Centrifugation) C->D E HPLC-UV Quantification D->E

Step-by-step thermodynamic solubility determination workflow.
Protocol 2: Reductive Amination in RAS Inhibitor Synthesis

(1-Benzyl-1H-indol-6-yl)methanamine is a critical precursor for synthesizing inhibitors that target the Switch I/II pocket of KRAS[1]. The following self-validating protocol overcomes the compound's poor solubility during reductive amination.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 10 mg (42 µmol) of the compound in an appropriate solvent system. Stir at room temperature for 15 minutes to allow the primary amine to condense with the target aldehyde/ketone, forming the iminium intermediate[1].

  • Selective Reduction: Add 42.2 mg (200 µmol) of Sodium triacetoxyborohydride (STAB)[1]. Causality: STAB is specifically chosen for its mild hydridic character; it selectively reduces the electrophilic iminium ion without over-reducing the starting materials.

  • Thermal Solubilization: If precipitation occurs due to the low solubility of the highly lipophilic benzyl-indole intermediate, dilute the mixture with Acetonitrile (ACN) and heat to 60°C[1]. Causality: Heating increases the kinetic energy and solvent capacity, overcoming the crystal lattice forces that drive precipitation.

  • Purification: Concentrate the reaction under reduced pressure. Isolate the final regioisomers via RP-HPLC using an ACN/water gradient under acidic conditions[1].

Mechanistic Role in Drug Development

Historically, RAS proteins were considered "undruggable" due to the lack of deep binding pockets. However, recent breakthroughs have identified the shallow Switch I/II pocket (SI/II-P) on the surface of KRAS as a viable target for low molecular weight organic molecules[1].

Derivatives synthesized from (1-Benzyl-1H-indol-6-yl)methanamine act as potent inhibitors by binding to both the active (GTP-bound) and inactive (GDP-bound) forms of mutant KRAS[1]. By occupying this pocket, these indole-based molecules sterically block the interaction between GDP-KRAS and the catalytic site of SOS1 (a Guanine nucleotide exchange factor), effectively halting the RAS activation cycle and shutting down downstream signaling pathways (CRAF, PI3Kα) that drive abnormal cell proliferation[1].

KRASPathway GDP_KRAS Inactive GDP-KRAS GTP_KRAS Active GTP-KRAS GDP_KRAS->GTP_KRAS SOS1 SOS1 SOS1 (GEF) Effectors CRAF / PI3Kα GTP_KRAS->Effectors Proliferation Cell Proliferation Effectors->Proliferation Inhibitor Indole-based Inhibitor (Derived from starting material) Inhibitor->GDP_KRAS Blocks SI/II Pocket Inhibitor->SOS1 Inhibits Interaction Inhibitor->GTP_KRAS Blocks SI/II Pocket

Mechanism of KRAS inhibition by indole-derived small molecules.

References

  • European Patent Office. "EP3931188B1 - New isoindolinone substituted indoles and derivatives as ras inhibitors".
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews.[Link]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Experimental Workflows for (1-Benzyl-1H-indol-6-yl)methanamine

Executive Summary & Structural Context (1-Benzyl-1H-indol-6-yl)methanamine (CAS: 1468513-31-6)[1] is a specialized heterocyclic building block frequently utilized in the synthesis of neuroactive compounds, kinase inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

(1-Benzyl-1H-indol-6-yl)methanamine (CAS: 1468513-31-6)[1] is a specialized heterocyclic building block frequently utilized in the synthesis of neuroactive compounds, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands. The presence of the electron-rich indole core, coupled with the nucleophilic primary methanamine group, dictates both its pharmacological utility and its physicochemical instability under improper storage conditions.

This whitepaper provides researchers with an authoritative guide on the safety data, handling causality, and self-validating protocols required to maintain the structural integrity of this compound during in vitro assay preparation.

Physicochemical Properties & Hazard Profile

To design a safe handling protocol, we must first establish the chemical identity and baseline hazards of the compound. Based on safety data from structural analogs such as (1-Methyl-1H-indol-6-yl)methanamine[2] and related benzyl-indole derivatives[3], the compound is classified under several specific GHS hazard categories[4].

Table 1: Chemical Identity

Property Value
Chemical Name (1-Benzyl-1H-indol-6-yl)methanamine
CAS Number 1468513-31-6[1]
Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol

| Structural Features | N-benzylated indole core, C6-primary amine |

Table 2: GHS Hazard Classifications

GHS Hazard Class Hazard Statement Code
Acute Toxicity (Oral/Dermal/Inhalation) Harmful if swallowed, in contact with skin, or inhaled H302, H312, H332[3]
Skin Corrosion/Irritation Causes skin irritation H315[2]
Serious Eye Damage/Irritation Causes serious eye irritation H319[2]

| Specific Target Organ Toxicity (Single) | May cause respiratory irritation | H335[2] |

Mechanistic Causality Behind Handling Precautions

Standard Safety Data Sheets (SDS) often list precautions without explaining the underlying chemical rationale. As a drug development professional, understanding why a precaution exists ensures better compliance and experimental design.

  • Respiratory and Contact Hazards : The primary amine moiety is highly basic and nucleophilic. Upon contact with mucosal membranes or skin, it can disrupt lipid bilayers and react with cellular electrophiles, leading to the severe irritation described by H315 and H335[2].

  • Environmental Degradation (The Carbamate Risk) : Primary amines readily react with atmospheric carbon dioxide ( CO2​ ) in the presence of ambient moisture to form insoluble carbamate salts. This not only degrades the purity of the active pharmaceutical ingredient (API) but also drastically alters its solubility profile in organic solvents.

  • Oxidative Susceptibility : The indole ring is an electron-rich aromatic system. Exposure to light and atmospheric oxygen can lead to auto-oxidation, forming complex N-oxide or radical-coupled dimers. Therefore, storage in a dark place at 2-8°C (or -20°C for long-term) is critical[1].

Self-Validating Experimental Protocol: Stock Solution Preparation

To ensure absolute trustworthiness in high-throughput screening (HTS) or hit-to-lead assays, the preparation of the compound must be a self-validating system . This means the protocol inherently contains checkpoints that verify the success and integrity of the procedure.

Step 1: Thermal Equilibration (Moisture Control)
  • Action : Remove the sealed vial of (1-Benzyl-1H-indol-6-yl)methanamine from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality : Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic amine powder, accelerating carbamate formation and hydrolysis.

Step 2: Solubilization in Anhydrous Vehicle
  • Action : Weigh the required mass using an analytical balance within a localized exhaust ventilation (LEV) hood. Dissolve the powder in anhydrous Dimethyl Sulfoxide (DMSO) (water content <0.005%) to yield a 10 mM stock solution.

  • Causality : DMSO is the standard vehicle for biological assays. Using anhydrous DMSO prevents the water-catalyzed nucleophilic attack of the amine on dissolved CO2​ .

  • Safety Note : Double-gloving (nitrile over latex or specialized chemically resistant gloves) is mandatory. DMSO is a potent penetration enhancer and will rapidly transport the dissolved toxic amine through standard single-layer gloves and directly into the bloodstream[3].

Step 3: Quality Control (The Self-Validating Check)
  • Action : Remove a 5 µL aliquot of the 10 mM stock, dilute to 1 µM in LC-MS grade Acetonitrile/Water, and run a rapid LC-MS/UV analysis.

  • Causality : This step validates the protocol. The presence of a single sharp peak at the expected mass ( [M+H]+=237.1 ) confirms that no oxidation or degradation occurred during the handling and solubilization phase.

Step 4: Aliquoting and Inert Storage
  • Action : Dispense the validated stock into single-use amber glass vials. Purge the headspace of each vial with Argon gas before sealing. Store at -20°C.

  • Causality : Single-use aliquots prevent freeze-thaw degradation. Argon is heavier than air and effectively displaces oxygen, protecting the electron-rich indole from auto-oxidation[1].

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating handling workflow described above.

Workflow N1 Solid Compound (CAS: 1468513-31-6) N2 Equilibration & Dispensing (Desiccator -> Fume Hood) N1->N2 N3 Solubilization (Anhydrous DMSO, <0.005% H2O) N2->N3 N4 QC Validation (LC-MS / UV Purity Check) N3->N4 N5 Aliquoting & Sealing (Argon Purge Headspace) N4->N5 N6 Long-Term Storage (-20°C, Amber Vials) N5->N6

Fig 1: Self-validating workflow for the preparation, QC, and storage of indole-amine stock solutions.

References

  • NextSDS. "1-benzyl-5-methyl-2,3-dihydro-1H-indol-6-amine - Hazard Classifications". Source: NextSDS Chemical Database. URL:[Link]

  • Advanced Technology & Industrial Co., Ltd. "Product Search Result: CAS 1468513-31-6". Source: AdvTechInd. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Protocol for (1-Benzyl-1H-indol-6-yl)methanamine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Synthesis Protocol & Mechanistic Guide Introduction and Strategic Utility The compound (1-benzyl-1H-indol-6-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Utility

The compound (1-benzyl-1H-indol-6-yl)methanamine (CAS: 1468513-31-6) [1] is a highly versatile primary amine building block frequently utilized in advanced drug discovery campaigns. Its structural architecture—combining a lipophilic benzyl-protected indole core with a reactive methanamine moiety—makes it an ideal nucleophile for reductive amination and amide coupling reactions.

Notably, this specific intermediate has been successfully deployed in the synthesis of novel isoindolinone-substituted indoles acting as potent RAS inhibitors [2]. In these applications, the primary amine is reacted with complex aldehydes (e.g., via sodium triacetoxyborohydride-mediated reductive amination) to generate compounds that inhibit the cellular formation of GTP-KRAS, a critical target in oncology [2].

Because commercial availability can sometimes be a bottleneck for large-scale SAR (Structure-Activity Relationship) studies, establishing an in-house, highly reproducible, and scalable synthetic route is essential.

Retrosynthetic Strategy and Pathway

The most efficient and scalable approach to synthesize (1-benzyl-1H-indol-6-yl)methanamine relies on a two-step sequence starting from the commercially abundant 1H-indole-6-carbonitrile .

  • N-Alkylation: Deprotonation of the indole nitrogen followed by nucleophilic substitution with benzyl bromide.

  • Nitrile Reduction: Exhaustive reduction of the intermediate carbonitrile to the primary amine using Lithium Aluminum Hydride (LiAlH 4​ ).

SynthesisRoute SM 1H-indole-6-carbonitrile (Starting Material) INT 1-Benzyl-1H-indole-6-carbonitrile (Intermediate) SM->INT NaH, Benzyl Bromide DMF, 0°C to RT PROD (1-Benzyl-1H-indol-6-yl)methanamine (Target Product) INT->PROD LiAlH4 Anhydrous THF, 0°C to Reflux

Two-step synthetic workflow for (1-Benzyl-1H-indol-6-yl)methanamine.

Experimental Protocols & Mechanistic Causality

As a self-validating protocol, the following procedures are designed with built-in purification checkpoints and safety measures.

Step 1: N-Benzylation of 1H-indole-6-carbonitrile

Objective: Achieve selective N1-alkylation without disrupting the C3 position or the nitrile group.

Mechanistic Insight: Sodium hydride (NaH) is selected as the base because it irreversibly deprotonates the relatively acidic indole N-H (pKa ~ 16.2). The evolution of hydrogen gas drives the reaction forward, forming a highly nucleophilic indolide anion. N,N-Dimethylformamide (DMF) is used as the solvent; its polar aprotic nature strongly solvates the sodium cation, leaving the indolide anion "naked" and highly reactive toward the electrophilic benzyl bromide via a rapid S N​ 2 mechanism.

Procedure:

  • Preparation: To an oven-dried, argon-purged 500 mL round-bottom flask, add 1H-indole-6-carbonitrile (1.0 equiv, 100 mmol) and anhydrous DMF (150 mL).

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 120 mmol) in small portions to control the exothermic release of H 2​ gas. Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Alkylation: Add Benzyl bromide (1.1 equiv, 110 mmol) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench the reaction carefully by pouring the mixture into crushed ice/water (500 mL). Extract the aqueous layer with Ethyl Acetate (3 x 200 mL).

  • Purification: Wash the combined organic layers with water (3 x 100 mL) and brine (100 mL) to remove residual DMF. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. The crude product can be recrystallized from hot ethanol to yield pure 1-benzyl-1H-indole-6-carbonitrile .

Step 2: Nitrile Reduction to Primary Amine

Objective: Exhaustive reduction of the carbonitrile to the methanamine while avoiding secondary amine dimerization.

Mechanistic Insight: LiAlH 4​ is a powerful hydride donor required to reduce the resistant nitrile group. The reaction proceeds via a primary imine anion intermediate, which is subsequently reduced to the amine anion. The critical step in this protocol is the Fieser workup ( n,n,3n method). Instead of standard aqueous quenching—which generates unfilterable, gelatinous aluminum hydroxide emulsions—the Fieser method produces granular, crystalline aluminum salts that are easily removed by vacuum filtration, ensuring high recovery of the product.

Procedure:

  • Preparation: In a rigorously dried, argon-flushed 1 L flask equipped with a reflux condenser, suspend LiAlH 4​ (2.0 equiv, 200 mmol) in anhydrous THF (200 mL). Cool to 0 °C.

  • Addition: Dissolve 1-benzyl-1H-indole-6-carbonitrile (1.0 equiv, 100 mmol) in anhydrous THF (100 mL). Add this solution dropwise to the LiAlH 4​ suspension over 30 minutes to manage the exothermic reaction.

  • Reduction: Remove the ice bath and heat the reaction to gentle reflux (65 °C) for 4 hours.

  • Fieser Workup (Critical Step): Cool the reaction mixture to 0 °C. Vigorously stir and sequentially add:

    • x mL of distilled water (where x = grams of LiAlH 4​ used; e.g., 7.6 mL for 7.6 g).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of distilled water.

  • Isolation: Allow the mixture to warm to RT and stir for 15 minutes until a white, granular precipitate forms. Add anhydrous MgSO 4​ to dry the organic phase, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF (2 x 100 mL).

  • Final Polish: Concentrate the filtrate in vacuo. The resulting residue is purified via flash column chromatography (DCM/MeOH/NH 4​ OH 90:9:1) to afford pure (1-benzyl-1H-indol-6-yl)methanamine .

Quantitative Reaction Parameters

StepTransformationKey ReagentsSolventTemp / TimeExpected YieldPurification
1 N-BenzylationNaH (1.2 eq), BnBr (1.1 eq)Anhydrous DMF0 °C RT / 2.5 h85 - 92%Aqueous workup, Recrystallization (EtOH)
2 Nitrile ReductionLiAlH 4​ (2.0 eq)Anhydrous THF0 °C 65 °C / 4 h75 - 82%Fieser workup, Flash Chromatography

References

  • Molport Chemical Database. "1-(1-benzyl-1H-indol-6-yl)methanamine | 1468513-31-6". Molport. Available at:[Link]

  • European Patent Office. "NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS - EP 3931188 B1". Google Patents.
Application

Application Note: Strategic Utilization of (1-Benzyl-1H-indol-6-yl)methanamine in Targeted Drug Discovery

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Chemical Profiling (1-Benzyl-1H-indol-6-yl)methanamine (CAS: 146851...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Profiling

(1-Benzyl-1H-indol-6-yl)methanamine (CAS: 1468513-31-6) has emerged as a highly versatile pharmacophore building block in modern medicinal chemistry. Its structural architecture provides a tripartite advantage for rational drug design:

  • Methanamine Moiety: A highly reactive primary amine that serves as a nucleophilic anchor for reductive aminations and amide couplings.

  • Indole Core: A rigid, aromatic spacer capable of participating in π−π stacking and hydrogen-bonding interactions within kinase hinge regions or allosteric pockets.

  • N-Benzyl Appendage: A lipophilic group that acts as a critical hydrophobic anchor, frequently utilized to occupy deep lipophilic pockets such as the ribose-binding region in kinases or the Switch I/II pocket in GTPases.

This application note details the mechanistic rationale and validated protocols for deploying this scaffold across three distinct therapeutic frontiers: pan-KRAS inhibition, FLT3 mutation targeting, and CFTR modulation.

Application 1: Synthesis of Pan-KRAS Inhibitors via Reductive Amination

Mechanistic Causality

Targeting KRAS—historically considered "undruggable"—requires precise allosteric modulation. Recent breakthroughs have demonstrated that isoindolinone-substituted indoles derived from (1-benzyl-1H-indol-6-yl)methanamine can bind to both the active (GTP-bound) and inactive (GDP-bound) states of mutant KRAS. The secondary amine linkage allows the molecule to project the lipophilic benzyl group into the allosteric site of SOS1. This structural orientation physically blocks the SOS1/KRAS interaction, thereby halting downstream pERK signaling and arresting abnormal cell proliferation ( [1]).

Protocol 1: Stepwise Reductive Amination Workflow

Note: This protocol utilizes Sodium Triacetoxyborohydride (STAB). STAB is selected over Sodium Borohydride ( NaBH4​ ) because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it mild enough to selectively reduce the intermediate imine without prematurely reducing the starting aldehyde.

Reagents:

  • Aldehyde precursor (e.g., 3-(6-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-1H-indole-2-carbaldehyde) (40 µmol)

  • (1-Benzyl-1H-indol-6-yl)methanamine (42 µmol, 1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (400 µmol, 10 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.5 mL)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde precursor in 0.5 mL of anhydrous DMF in a glass reaction vial equipped with a magnetic stirrer. Add (1-benzyl-1H-indol-6-yl)methanamine (1.05 eq).

  • Self-Validation Step 1: Stir at room temperature ( 20−25∘C ) for 15 minutes. Validation: Withdraw a 1 µL aliquot and analyze via LC-MS to confirm the disappearance of the aldehyde mass and the formation of the imine intermediate ( [M+H]+ ). Do not proceed until imine conversion is >90%.

  • First Reduction Phase: Add STAB (200 µmol, 5 eq) in a single portion. The stepwise addition controls the mild exothermic nature of the reduction and prevents reagent degradation. Stir for 2 hours at room temperature.

  • Second Reduction Phase: Add the remaining STAB (200 µmol, 5 eq). Stir the reaction mixture overnight (12-16 hours) under an inert nitrogen atmosphere.

  • Self-Validation Step 2: Quench a micro-aliquot in 5% NaHCO3​ and extract with EtOAc. Run TLC (DCM:MeOH 9:1) to verify the complete absence of the imine spot.

  • Workup: Dilute the mixture with acetonitrile/water and purify directly via preparative reverse-phase HPLC to isolate the secondary amine target.

Application 2: Overcoming FLT3 Mutations in Acute Myeloid Leukemia

Mechanistic Causality

Clinical resistance in Acute Myeloid Leukemia (AML) is frequently driven by FLT3 mutations (e.g., ITD or D835Y). Traditional inhibitors utilizing a benzimidazole core often suffer from steric clashes within the mutated kinase domain. By employing the 1-benzyl-1H-indole scaffold as a bioisostere, researchers maintain core enzymatic potency while the benzyl moiety seamlessly occupies the ribose-binding region. This substitution establishes critical hydrophobic interactions with surrounding residues, bypassing the steric hindrance that plagues earlier generation drugs, yielding enzymatic IC50​ values as low as 2.06 nM ([2]).

Application 3: Modulating ABC Transporters (CFTR) for Cystic Fibrosis

Mechanistic Causality

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators require a highly specific lipophilic profile to traverse epithelial cell membranes and interact with the transmembrane domains of the channel. Amide coupling of (1-benzyl-1H-indol-6-yl)methanamine with 4-oxo-1H-quinoline-3-carboxylic acids yields potent potentiators. The robust amide bond ensures metabolic stability, while the indole-benzyl system provides the exact spatial geometry needed to stabilize the open-channel conformation of CFTR, restoring anion flux ( [3]).

Protocol 2: Sterically Driven Amide Coupling

Note: HATU is utilized here rather than standard EDC/NHS. The bulky nature of the indole-benzyl system can induce steric drag; HATU generates a highly reactive HOAt ester intermediate that forces the coupling to completion rapidly, minimizing potential side reactions.

Step-by-Step Methodology:

  • Activation: Dissolve the specific 4-oxo-1H-quinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add (1-benzyl-1H-indol-6-yl)methanamine (1.1 eq) dropwise as a solution in DMF.

  • Self-Validation Step: Monitor the reaction via LC-MS at 30 minutes. The active HOAt-ester mass should be fully depleted, replaced by the product mass.

  • Isolation: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Quantitative Data Summary

Therapeutic AreaTarget ProteinScaffold Reaction TypeTypical Yield / ConversionPrimary Biological Impact
Oncology (Solid Tumors) KRAS (GDP/GTP bound)Reductive Amination>85% (LC-MS conversion)Blocks SOS1; Inhibits pERK signaling
Oncology (AML) FLT3 (ITD/D835Y)Bioisosteric Assembly~40% (Isolated yield)Enzymatic IC50​ : 2.06 nM
Genetic Disorders (CF) CFTR (Anion Channel)Amide Coupling (HATU)>75% (Isolated yield)Restores transmembrane anion flux

Mechanistic Workflow Visualization

G A (1-Benzyl-1H-indol-6-yl)methanamine (Primary Amine Scaffold) B Reductive Amination NaBH(OAc)3, DMF, RT A->B Aldehyde Addition C Isoindolinone-Indole Derivative (Secondary Amine) B->C Imine Reduction D Binds Switch I/II Pocket (GDP/GTP-KRAS) C->D Target Engagement E Blocks SOS1 / CRAF / PI3K Interactions D->E Allosteric Inhibition F Inhibits pERK Pathway (Halts Cell Proliferation) E->F Phenotypic Response

Workflow from scaffold synthesis to KRAS/pERK pathway inhibition.

References

  • Title: NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS (EP3931188B1)
  • Title: Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Modulators of ATP-binding cassette transporters (US8324242B2)
Method

Application Note: Structural Elucidation of (1-Benzyl-1H-indol-6-yl)methanamine using ¹H and ¹³C NMR Spectroscopy

Abstract (1-Benzyl-1H-indol-6-yl)methanamine is a key structural motif and versatile building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. Unambiguous structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(1-Benzyl-1H-indol-6-yl)methanamine is a key structural motif and versatile building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. Unambiguous structural verification is paramount for ensuring the integrity of subsequent research and development. This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (1-Benzyl-1H-indol-6-yl)methanamine. We present detailed spectral assignments, interpretation based on first principles, and robust, field-proven protocols for data acquisition. This document is designed to serve as an authoritative reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of indole derivatives.

Introduction: The Role of NMR in Characterizing Indole Scaffolds

The indole nucleus is a privileged scaffold in a multitude of natural products and therapeutic agents. The introduction of substituents, such as the N-benzyl group for modulating steric and electronic properties and the C-6 aminomethyl group as a handle for further functionalization, creates a molecule with significant potential in drug discovery.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of such organic molecules. It provides precise information about the molecular framework by mapping the chemical environment of each proton and carbon atom. This application note details the expected spectral characteristics of (1-Benzyl-1H-indol-6-yl)methanamine, offering a predictive but robust framework for its identification. As direct literature data for the 6-yl isomer is sparse, this guide leverages spectral data from the closely related isomer, (1-Benzyl-1H-indol-5-yl)methanamine, and established substituent effect principles to provide a detailed interpretation.[1]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC-consistent numbering scheme is used throughout this document.

Molecular structure of (1-Benzyl-1H-indol-6-yl)methanamine with atom numbering

Figure 1: Structure and atom numbering for (1-Benzyl-1H-indol-6-yl)methanamine.

¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The key to interpretation lies in understanding how the electronic nature of the indole ring and its substituents influences the chemical shift (δ) and spin-spin coupling (J) of each proton.

2.1. Predicted ¹H NMR Data Summary

The following table summarizes the predicted chemical shifts, multiplicities, coupling constants, and assignments for the target molecule. These predictions are based on data from the 5-yl isomer and known substituent effects in indole systems.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Interpretation
~ 7.55d, J ≈ 8.4 Hz1HH-4This proton is part of the indole's benzene ring. It experiences ortho-coupling with H-5, resulting in a doublet. Its downfield shift is characteristic of indole aromatic protons.
~ 7.45s1HH-7The C-6 aminomethyl group removes the ortho-coupling partner for H-7, resulting in a signal that is expected to be a singlet or a very narrowly split doublet (meta-coupling to H-5).
~ 7.35 - 7.20m5HH-2', H-3', H-4'The five protons of the benzyl phenyl ring are magnetically similar and overlap, appearing as a complex multiplet in the aromatic region.
~ 7.12d, J ≈ 3.1 Hz1HH-2This proton on the pyrrole ring is coupled to H-3, appearing as a doublet. The N-benzylation slightly shifts its position compared to an unsubstituted indole.
~ 7.05dd, J ≈ 8.4, 1.5 Hz1HH-5H-5 is ortho to H-4 and meta to H-7. The aminomethyl group at C-6 will shield this proton, shifting it upfield compared to an unsubstituted indole.
~ 6.51d, J ≈ 3.1 Hz1HH-3Coupled to H-2, this proton appears as a doublet. It is typically the most upfield of the indole ring protons due to the influence of the adjacent nitrogen atom.
~ 5.30s2HH-8 (N-CH₂ )The two benzylic protons are equivalent and not coupled to other protons, thus appearing as a sharp singlet. Its chemical shift around 5.3 ppm is characteristic for N-benzyl groups in indoles.[2]
~ 3.95s2HH-9 (C-CH₂ -N)The two protons of the aminomethyl group are equivalent and appear as a singlet.
~ 1.65br s2HNH₂ The amine protons are typically a broad singlet due to quadrupole broadening and chemical exchange. This signal will disappear upon shaking the sample with D₂O.[3][4]

¹³C NMR Spectral Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure of the carbon skeleton.

3.1. Predicted ¹³C NMR Data Summary

The table below provides the predicted chemical shifts for each carbon atom in (1-Benzyl-1H-indol-6-yl)methanamine, extrapolated from known indole data.[1]

Chemical Shift (δ, ppm)AssignmentRationale & Interpretation
~ 138.1C-1'The quaternary carbon of the benzyl ring to which the methylene group is attached.
~ 137.0C-7aOne of the two bridgehead carbons of the indole ring, typically found in this downfield region.
~ 133.0C-6The carbon bearing the aminomethyl substituent. Its chemical shift is significantly influenced by this substitution.
~ 129.0C-2'Aromatic carbons of the benzyl ring (ortho).
~ 128.8C-2Pyrrole ring carbon, adjacent to the nitrogen.
~ 127.8C-4'Aromatic carbon of the benzyl ring (para).
~ 127.5C-3'Aromatic carbons of the benzyl ring (meta).
~ 126.0C-3aThe second bridgehead carbon, typically slightly upfield from C-7a.
~ 121.5C-4Aromatic CH carbon of the indole ring.
~ 119.5C-5Aromatic CH carbon of the indole ring.
~ 109.8C-7Aromatic CH carbon of the indole ring.
~ 101.7C-3Pyrrole ring carbon, typically the most shielded of the indole ring carbons.
~ 50.1C-8 (N-C H₂)The benzylic carbon, characteristic for an N-benzyl group.
~ 46.2C-9 (C H₂-N)The aliphatic carbon of the aminomethyl group.

Experimental Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible NMR data. The following sections detail the recommended procedures for sample preparation and data acquisition.

4.1. Protocol 1: NMR Sample Preparation

  • Rationale: Proper sample preparation is essential to ensure magnetic field homogeneity and prevent signal distortion from impurities or undissolved material.

  • Weighing: Accurately weigh 5-10 mg of (1-Benzyl-1H-indol-6-yl)methanamine directly into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its relatively clean spectral window.

  • Dissolution: Gently vortex or sonicate the vial for 30-60 seconds to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid transferring any solid particulates.

  • Confirmation (Optional - D₂O Exchange): To confirm the assignment of the NH₂ protons, a second sample can be prepared. After acquiring the initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The disappearance of the NH₂ signal confirms its identity.

4.2. Protocol 2: Standard ¹H NMR Data Acquisition

  • Rationale: These parameters are optimized for a standard 400 MHz spectrometer to provide good signal resolution and quantitative accuracy in a reasonable timeframe.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is crucial for achieving sharp, well-defined peaks and accurate coupling constant measurements.

  • Acquisition Parameters:

    • Pulse Program: zg30 (A standard 30-degree pulse experiment).

    • Spectral Width (SW): ~16 ppm (centered around 6 ppm).

    • Acquisition Time (AQ): 3-4 seconds (ensures adequate data points per peak).

    • Relaxation Delay (D1): 2 seconds (allows for sufficient relaxation of protons between scans for quantitative analysis).

    • Number of Scans (NS): 8-16 scans (provides a good signal-to-noise ratio for a sample of this concentration).

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

4.3. Protocol 3: Standard ¹³C NMR Data Acquisition

  • Rationale: ¹³C NMR requires more scans than ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope. Proton decoupling is used to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: zgpg30 (A standard proton-decoupled pulse experiment with a 30-degree pulse).

    • Spectral Width (SW): ~240 ppm (centered around 110 ppm).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 256 to 1024 scans, depending on sample concentration.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase correct the spectrum and calibrate the chemical shift by referencing the central peak of the CDCl₃ triplet to 77.16 ppm.

Visualized Workflow for Structural Confirmation

The following diagram illustrates the logical workflow from sample receipt to final structural confirmation using the described NMR protocols.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample, Lock & Shim transfer->insert acq_h1 Acquire 1H Spectrum (Protocol 2) insert->acq_h1 acq_c13 Acquire 13C Spectrum (Protocol 3) insert->acq_c13 process Process Spectra (FT, Phasing, Calibration) acq_h1->process acq_c13->process assign Assign Signals (Tables 1 & 2) process->assign confirm Confirm Structure & Purity assign->confirm

Caption: Workflow for NMR-based structural verification.

References

  • Journal of Basic and Applied Research in Biomedicine. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. [Online]. Available at: [Link]

  • Ndibe, H.C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Online]. Available at: [Link]

  • University of Washington. NMR Chemical Shifts of Trace Impurities. [Online]. Available at: [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Online]. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Online]. Available at: [Link]

  • Heaney, H., & Ley, S.V. 1-BENZYLİNDOLE. Organic Syntheses Procedure. [Online]. Available at: [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Characterization of (1-Benzyl-1H-indol-6-yl)methanamine

Executive Summary & Scientific Context (1-Benzyl-1H-indol-6-yl)methanamine is a highly versatile pharmacophore and synthetic intermediate, frequently utilized in the design of novel oncological therapeutics, including ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

(1-Benzyl-1H-indol-6-yl)methanamine is a highly versatile pharmacophore and synthetic intermediate, frequently utilized in the design of novel oncological therapeutics, including advanced 1[1]. Because of its role in complex drug synthesis, rigorous structural verification is critical. This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the characterization of this compound. Rather than simply listing parameters, this guide elucidates the physical and chemical causality driving the molecule's gas-phase fragmentation and chromatographic behavior.

Physicochemical & Mass Spectrometric Properties

To establish a baseline for analytical detection, the fundamental properties of the target analyte are summarized below. The exact mass calculations are critical for configuring the high-resolution mass spectrometer (HRMS) extraction windows.

PropertyValueAnalytical Implication
Chemical Formula C₁₆H₁₆N₂Determines isotopic distribution pattern.
Monoisotopic Exact Mass 236.1313 DaTarget for neutral molecule identification.
Precursor Ion [M+H]⁺ 237.1386 m/zPrimary target for Q1 isolation in ESI+ mode.
LogP (Estimated) ~3.2Indicates strong hydrophobicity; requires a high organic mobile phase for elution.
pKa (Methanamine) ~9.5Ensures complete protonation in acidic mobile phases (pH < 4).

Mechanistic Elucidation of Gas-Phase Fragmentation

Understanding the "why" behind a mass spectrum is essential for confident structural elucidation. In positive-ion electrospray ionization (ESI+), the primary aliphatic amine of the methanamine group acts as the primary protonation site due to its high gas-phase basicity compared to the highly delocalized, non-basic indole nitrogen.

Upon isolation of the [M+H]⁺ precursor ion (m/z 237.1386) and subsequent Collision-Induced Dissociation (CID), the molecule undergoes predictable, structure-specific fragmentation dictated by the even-electron rule . The precursor preferentially expels neutral molecules to yield highly stable even-electron product ions[2].

  • Deamination (m/z 220.1121): The lowest-energy fragmentation pathway is the neutral loss of ammonia (17.03 Da). The thermodynamic driving force for this event is the formation of a highly resonance-stabilized indolylic carbocation at the C6 position. The extended π-system of the indole core effectively delocalizes the positive charge[3].

  • N-Dealkylation (m/z 91.0548): As collision energy increases, the N-benzyl bond undergoes heterolytic cleavage. The causality here is the generation of the tropylium cation ([C₇H₇]⁺), a classic, highly stable aromatic system with 6 π-electrons. This ion serves as a definitive diagnostic marker for the N-benzyl moiety.

  • Core Cleavage (m/z 128.0495): At elevated collision energies, sequential fragmentation occurs where the deaminated intermediate (m/z 220.1121) loses a toluene neutral (92.06 Da), leaving a bare indole core cation.

Fragmentation M Precursor Ion [M+H]+ m/z 237.1386 F1 Product Ion [M+H-NH3]+ m/z 220.1121 M->F1 - NH3 (17.03 Da) Low CE (15 eV) F2 Product Ion [C7H7]+ m/z 91.0548 M->F2 N-Benzyl Cleavage Medium CE (25 eV) F3 Product Ion[C8H6N]+ m/z 128.0495 F1->F3 - Toluene (92.06 Da) High CE (40 eV)

Figure 1: Proposed ESI-MS/MS fragmentation pathways of (1-Benzyl-1H-indol-6-yl)methanamine.

Self-Validating LC-MS/MS Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . Experimental choices are explicitly justified to ensure the analyst understands the parameters controlling the assay's integrity.

System Suitability & Self-Validation Checks

Before analyzing unknown samples, the system must autonomously prove its fitness:

  • Mass Accuracy Lock: The instrument must measure the [M+H]⁺ ion of an internal standard (e.g., reserpine) within < 3 ppm error. If the error exceeds this threshold, the run is automatically paused for recalibration.

  • Carryover Assessment: A solvent blank injected immediately after the highest calibration standard must show an analyte peak area of < 0.1% relative to the standard. This proves the injector and column are free from contamination—a known risk for hydrophobic amines binding to free silanol groups.

Chromatographic Separation (UHPLC)
  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

    • Causality: The highly hydrophobic benzyl group requires a robust reversed-phase stationary phase. The sub-2-micron particles provide high theoretical plates, ensuring sharp peak shapes that minimize matrix co-elution.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Causality: Formic acid (pH ~2.7) is selected over Trifluoroacetic acid (TFA) because TFA causes significant ion suppression in ESI. The acidic pH ensures the primary amine remains fully protonated.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Mass Spectrometry Parameters (Q-TOF or Q-Orbitrap)
  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400 °C.

    • Causality: High desolvation temperature is required to efficiently evaporate the aqueous portion of the mobile phase, preventing cluster ion formation and maximizing bare [M+H]⁺ yield.

  • Collision Energy (CE) Ramp: 15 eV to 45 eV.

    • Causality: Ramping the CE ensures the capture of both low-energy fragments (deamination) and high-energy structural markers (tropylium ion) within a single acquisition cycle.

Workflow S1 1. Sample Prep 1 µg/mL in 50% MeOH S2 2. UHPLC Separation C18 Column, Gradient S1->S2 S3 3. ESI(+) Ionization Capillary: 3.5 kV S2->S3 S4 4. Q-TOF MS/MS CID (15-45 eV) S3->S4 S5 5. Data Analysis Exact Mass Validation S4->S5

Figure 2: Step-by-step LC-MS/MS experimental workflow for structural characterization.

References

  • Title : NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS Source : European Patent Office - EP 3931188 B1 URL :1

  • Title : Study of Mass Spectra of Some Indole Derivatives Source : American Journal of Analytical Chemistry URL : 2

  • Title : Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry Source : ChemRxiv URL : 3

Sources

Method

High-throughput screening assays utilizing (1-Benzyl-1H-indol-6-yl)methanamine

Application Note: High-Throughput Screening (HTS) of KRAS–SOS1 Protein-Protein Interaction Inhibitors Utilizing (1-Benzyl-1H-indol-6-yl)methanamine-Derived Libraries Executive Summary The compound (1-Benzyl-1H-indol-6-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening (HTS) of KRAS–SOS1 Protein-Protein Interaction Inhibitors Utilizing (1-Benzyl-1H-indol-6-yl)methanamine-Derived Libraries

Executive Summary

The compound (1-Benzyl-1H-indol-6-yl)methanamine (CAS: 1468513-31-6) has emerged as a highly privileged pharmacophoric building block in the design of small-molecule inhibitors targeting the KRAS–SOS1 protein-protein interaction (PPI)[1]. Because KRAS mutations drive approximately 20-30% of human cancers, inhibiting the guanine nucleotide exchange factor (GEF) SOS1 represents a critical therapeutic strategy to prevent the reloading of KRAS with GTP[2]. This application note details a robust, self-validating AlphaScreen™ high-throughput screening (HTS) protocol specifically optimized to evaluate chemical libraries synthesized from the indole-methanamine scaffold.

Mechanistic Rationale: Targeting SOS1 with Indole-Methanamine Scaffolds

The KRAS-SOS1 interface is a notoriously flat and challenging PPI surface. However, fragment-based drug discovery (FBDD) and HTS campaigns have identified adaptable hydrophobic sub-pockets adjacent to the main catalytic site of SOS1[3].

The (1-benzyl-1H-indol-6-yl)methanamine scaffold is highly effective for library generation due to three structural advantages:

  • Benzyl Moiety: Inserts into a hydrophobic pocket near Phe890 of SOS1, often inducing a favorable "Phe-out" conformational change that opens a cryptic sub-pocket[3].

  • Indole Core: Provides essential π−π stacking interactions with adjacent aromatic residues at the PPI interface[4].

  • Methanamine Handle: Serves as a versatile synthetic vector for reductive amination, enabling the rapid generation of isoindolinone-substituted derivatives that potently disrupt the PPI[1].

G RTK RTK Activation Grb2 Grb2 Adaptor RTK->Grb2 Recruits SOS1 SOS1 (GEF) Grb2->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes Nucleotide Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Binding MEK_ERK MEK / ERK Pathway KRAS_GTP->MEK_ERK Downstream Signaling Inhibitor (1-Benzyl-1H-indol-6-yl)methanamine Scaffold Inhibitors Inhibitor->SOS1 Blocks KRAS-SOS1 PPI

Fig 1: KRAS-SOS1 pathway and targeted disruption by indole-methanamine scaffolds.

Assay Architecture: AlphaScreen PPI Workflow

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) platform is selected over traditional FRET due to its superior signal-to-background ratio and resistance to compound auto-fluorescence—a common issue with highly conjugated indole derivatives.

The system utilizes Glutathione-coated donor beads to capture GST-tagged KRAS and Anti-His acceptor beads to capture His-tagged SOS1[5]. Upon laser excitation at 680 nm, donor beads convert ambient oxygen to singlet oxygen ( 1O2​ ). If the beads are within 200 nm (indicating a KRAS-SOS1 interaction), the 1O2​ diffuses to the acceptor bead, triggering a chemiluminescent cascade emitting at 615 nm[5].

G Donor Donor Bead (Glutathione) KRAS GST-KRAS Donor->KRAS Binds Acceptor Acceptor Bead (Anti-His) Donor->Acceptor Singlet Oxygen SOS1 His-SOS1 KRAS->SOS1 PPI Interface Acceptor->SOS1 Binds Light 615 nm Emission Acceptor->Light Energy Transfer Compound Test Compound (Indole Scaffold) Compound->KRAS Disrupts PPI Compound->SOS1 Disrupts PPI

Fig 2: AlphaScreen assay principle for measuring KRAS-SOS1 interaction and inhibition.

Step-by-Step HTS Protocol (Self-Validating System)

Step 1: Reagent & Buffer Preparation

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, 1 mM TCEP.

    • Causality Note: BSA and Tween-20 are critical to mitigate the non-specific adsorption of lipophilic indole compounds to the microplate walls. TCEP is strictly utilized as the reducing agent because DTT and β -mercaptoethanol can chemically cleave the functional groups on the AlphaScreen beads, leading to severe signal quenching.

  • Protein Solutions: Prepare 2X GST-KRAS (final assay concentration 10 nM) and 2X His-SOS1 (final assay concentration 5 nM) in Assay Buffer.

Step 2: Compound Dispensing & Kinetic Pre-Incubation

  • Dispense 100 nL of (1-benzyl-1H-indol-6-yl)methanamine derivatives (in 100% DMSO) into a 384-well white OptiPlate using an acoustic liquid handler. Final DMSO concentration must be 1%.

  • Add 5 μ L of 2X His-SOS1. Incubate for 15 minutes at room temperature (RT).

    • Causality Note: Pre-incubating the inhibitor with SOS1 allows the compound to fully occupy the SOS1 binding pocket prior to the formation of the high-affinity, multivalent KRAS-SOS1 complex. This kinetic staging prevents false negatives caused by slow competitive displacement.

Step 3: PPI Complex Formation

  • Add 5 μ L of 2X GST-KRAS to the wells.

  • Incubate for 30 minutes at RT to allow the PPI to reach equilibrium.

Step 4: Bead Addition (Light-Sensitive)

  • Under subdued green light (<100 lux), prepare a 4X bead mix containing 40 μ g/mL Glutathione Donor beads and 40 μ g/mL Anti-His Acceptor beads.

  • Add 10 μ L of the bead mix to each well (Final volume = 20 μ L).

  • Seal the plate and incubate in the dark for 2 hours at RT.

    • Causality Note: The 2-hour incubation is critical to allow the beads to reach binding equilibrium with the protein tags. Shorter times lead to high well-to-well variability and poor Z'-factors.

Step 5: Detection & Counter-Screen Validation

  • Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm, Emission: 570-615 nm).

  • Self-Validation: Run a parallel counter-screen utilizing a biotinylated-His-GST fusion peptide. Compounds that reduce the signal in this counter-screen are flagged as assay interference artifacts (e.g., singlet oxygen scavengers or 615 nm color quenchers) rather than true PPI disruptors.

Quantitative Data: Scaffold Evolution & Assay Metrics

The following table summarizes representative HTS optimization data, tracking the evolution from the base (1-benzyl-1H-indol-6-yl)methanamine scaffold to highly potent isoindolinone derivatives[1].

Compound / ScaffoldStructural ModificationKRAS-SOS1 IC50 (nM)Cell Proliferation IC50 (nM)Assay Z'-Factor
(1-Benzyl-1H-indol-6-yl)methanamine Base Scaffold>10,000>10,0000.82
Intermediate 1 N-alkylation1,2505,4000.80
Isoindolinone Derivative Isoindolinone substitution451200.85
BAY-293 (Positive Control) N/A21850.88

References

  • NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS.
  • Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction.
  • Selected Approaches to Disrupting Protein–Protein Interactions within the MAPK/RAS P
  • Application of Spark in the discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction. Cresset Group.
  • AlphaLISA® KRAS WT / SOS1 Binding Kit. Revvity.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (1-Benzyl-1H-indol-6-yl)methanamine

Welcome to the Advanced Synthesis Troubleshooting Center. This guide is designed for synthetic chemists and drug development professionals seeking to maximize the yield and purity of (1-Benzyl-1H-indol-6-yl)methanamine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Center. This guide is designed for synthetic chemists and drug development professionals seeking to maximize the yield and purity of (1-Benzyl-1H-indol-6-yl)methanamine. The synthesis typically proceeds via a two-step sequence: N-benzylation of 1H-indole-6-carbonitrile, followed by the reduction of the nitrile functional group to a primary amine[1].

SynthesisWorkflow SM 1H-Indole-6-carbonitrile (Starting Material) Step1 Step 1: N-Benzylation Reagents: BnBr, K2CO3, DMF Temp: 80°C SM->Step1 Deprotonation & Alkylation Int1 1-Benzyl-1H-indole-6-carbonitrile (Intermediate) Step1->Int1 85-90% Yield Step2 Step 2: Nitrile Reduction Reagents: LiAlH4, dry THF Temp: 0°C to Reflux Int1->Step2 Hydride Transfer Product (1-Benzyl-1H-indol-6-yl)methanamine (Target Product) Step2->Product 75-85% Yield

Synthetic workflow for (1-Benzyl-1H-indol-6-yl)methanamine highlighting key transformations.

Part 1: Step 1 - N-Benzylation of the Indole Core

The first critical transformation is the protection/alkylation of the indole nitrogen. While indoles are relatively weak acids (pKa ~16.2), they can be readily deprotonated by mild to strong bases in polar aprotic solvents[1][2].

Q&A: Troubleshooting N-Benzylation

Q: I am experiencing incomplete conversion and low yields (<60%) during the benzylation step. What is causing this? A: Incomplete conversion is usually a function of inadequate deprotonation or competitive hydrolysis of the benzyl halide. Using a polar aprotic solvent like DMF or DMSO is critical because it poorly solvates the indole anion, thereby increasing its nucleophilicity[1]. If you are using K2​CO3​ , ensure it is strictly anhydrous and finely milled. Water contamination will hydrolyze benzyl bromide to benzyl alcohol, consuming your alkylating agent.

Q: Should I use Sodium Hydride (NaH) instead of Potassium Carbonate ( K2​CO3​ )? A: While NaH provides irreversible deprotonation and faster reaction kinetics, it often leads to localized heating and degradation if not carefully controlled. K2​CO3​ in DMF at 80°C provides a milder, highly scalable alternative that typically yields >80% without the safety hazards associated with hydrogen gas evolution on a large scale[2][3].

Quantitative Data: Base and Solvent Optimization
Base (Equivalents)SolventTemperatureTime (h)Conversion (%)Isolated Yield (%)
K2​CO3​ (2.0)AcetoneReflux246558
K2​CO3​ (2.0)DMF80°C12>9588
NaH (1.5)THF0°C to RT4>9582
Cs2​CO3​ (1.5)DMFRT8>9891
Validated Protocol: Optimized N-Benzylation
  • Preparation: Equip a flame-dried, 2-neck round-bottom flask with a magnetic stirrer and a reflux condenser under an argon atmosphere.

  • Reagent Loading: Add 1H-indole-6-carbonitrile (1.0 eq) and anhydrous K2​CO3​ (2.0 eq) to the flask.

  • Solvent Addition: Add anhydrous DMF (to achieve a 0.2 M concentration of the substrate). Stir at room temperature for 30 minutes to facilitate deprotonation.

  • Alkylation: Dropwise add benzyl bromide (1.2 eq).

  • Heating: Heat the reaction mixture to 80°C for 6-12 hours. Monitor via TLC (Hexanes:EtOAc 3:1)[2][3].

  • Workup: Cool to room temperature, pour into ice-cold distilled water (5x volume of DMF) to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol to yield 1-benzyl-1H-indole-6-carbonitrile[3].

Part 2: Step 2 - Reduction of the Nitrile to Methanamine

The reduction of the C6-carbonitrile to a primary methanamine is the most sensitive step. Lithium aluminum hydride ( LiAlH4​ ) is the standard reagent, but it requires rigorous anhydrous conditions and precise quenching to prevent product loss in aluminum salt emulsions[1].

Q&A: Troubleshooting Nitrile Reduction

Q: My reduction yields a complex mixture, and I am losing product during the aqueous workup. How can I prevent this? A: Product loss during LiAlH4​ reductions is almost always due to the entrapment of the highly polar primary amine within the gelatinous aluminum hydroxide salts formed during a standard water quench. To solve this, you must use the Fieser Workup (n:n:3n method). This creates granular, easily filterable aluminum salts, ensuring your amine remains in the organic phase[1].

Q: Can I use catalytic hydrogenation (e.g., Pd/C and H2​ ) instead of LiAlH4​ ? A: Catalytic hydrogenation of nitriles often leads to the formation of secondary and tertiary amine byproducts due to the condensation of the intermediate imine with the newly formed primary amine. If you must use hydrogenation, it must be performed in the presence of an acidic solvent (like methanolic HCl) or ammonia to trap the intermediate and suppress dimer formation. However, LiAlH4​ remains the most reliable method for high-yielding primary amine synthesis[1].

Validated Protocol: Optimized Nitrile Reduction with Fieser Workup
  • Preparation: In a flame-dried flask under argon, suspend LiAlH4​ (3.0 eq) in anhydrous THF (0.5 M) and cool to 0°C using an ice bath.

  • Substrate Addition: Dissolve 1-benzyl-1H-indole-6-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4​ suspension over 30 minutes to control the exothermic hydrogen evolution[1].

  • Reaction: Remove the ice bath and gradually heat the mixture to reflux for 3-4 hours. Monitor by TLC (DCM:MeOH 9:1 with 1% NH4​OH ).

  • Fieser Quench (Critical): Cool the reaction to 0°C. For every x grams of LiAlH4​ used, strictly add:

    • x mL of distilled water (dropwise, extreme caution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled water.

  • Isolation: Stir the mixture vigorously for 30 minutes at room temperature until the gray salts turn pure white and granular. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF.

  • Concentration: Dry the combined filtrate over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the crude (1-Benzyl-1H-indol-6-yl)methanamine.

References

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - MDPI. Available at: [Link]

  • Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC. Available at:[Link]

Sources

Optimization

Troubleshooting solubility issues of (1-Benzyl-1H-indol-6-yl)methanamine in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of working with (1-Benzyl-1H-indol-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of working with (1-Benzyl-1H-indol-6-yl)methanamine in Dimethyl Sulfoxide (DMSO).

This guide bridges the gap between molecular mechanisms and benchtop practices, ensuring your assays remain robust, reproducible, and scientifically sound.

I. Executive Diagnostic Matrix

Before diving into the mechanistic FAQs, use this diagnostic table to correlate your macroscopic observations with the underlying chemical causality.

Visual SymptomPrimary Chemical CausalityMechanistic ExplanationAnalytical Validation (Self-Validating Step)
Sudden Cloudiness / White Precipitate Atmospheric CO₂ AbsorptionThe primary amine acts as a nucleophile, attacking atmospheric CO₂ to form insoluble carbamate salts in aprotic DMSO.Run ¹³C-NMR; look for a new carbonyl resonance near 158 ppm indicating carbamate formation.
Gradual Oiling Out / Turbidity Moisture IngressDMSO is highly hygroscopic. Absorbed water increases the solvent's polarity, acting as an antisolvent for the lipophilic benzyl-indole free base.Karl Fischer titration of the DMSO stock showing >0.1% water content.
Color Change (Yellow to Dark Brown/Red) Oxidative DegradationThe electron-rich indole ring undergoes oxidation at the C2-C3 position, forming isatin derivatives or dimers (e.g., indirubin).LC-MS analysis revealing M+14 or M+16 peaks (oxidation) or dimerized masses.
Immediate Insolubility upon Addition Salt vs. Free Base MismatchThe compound was supplied as a highly crystalline HCl salt, which may have slower dissolution kinetics in pure DMSO compared to the free base.Check the Certificate of Analysis (CoA). Add 1 eq. of a hindered base (e.g., DIPEA) to verify dissolution.

II. Core Troubleshooting & FAQs

Q1: My (1-Benzyl-1H-indol-6-yl)methanamine dissolved perfectly yesterday, but today there is a fine white precipitate in the DMSO stock. What happened?

The Causality: You are observing carbamate precipitation . (1-Benzyl-1H-indol-6-yl)methanamine contains a highly reactive primary amine[1]. When exposed to ambient air, primary amines in non-aqueous, aprotic solvents like DMSO rapidly absorb carbon dioxide (CO₂)[2].

The amine nucleophilically attacks the electrophilic carbon of CO₂, forming an intermediate zwitterion that rearranges into carbamic acid. In DMSO, this further equilibrates into an ammonium carbamate ion pair[3]. Because the bulky, lipophilic 1-benzyl-1H-indole scaffold cannot effectively solvate this newly formed highly polar ionic pair, the carbamate complex undergoes rapid intermolecular hydrogen bonding and precipitates out of the DMSO solution[4].

The Solution: Never leave primary amine stock solutions open to the air. Prepare and aliquot solutions strictly under an inert atmosphere (Nitrogen or Argon) and use PTFE-lined solid caps, not just Parafilm, which is permeable to CO₂.

Q2: I am using anhydrous DMSO, but my compound still seems to crash out over time. Why?

The Causality: DMSO is exceptionally hygroscopic. Every time you open the vial, atmospheric moisture is drawn into the solvent. While DMSO is a universal solvent, water acts as a potent antisolvent for highly hydrophobic molecules like (1-benzyl-1H-indol-6-yl)methanamine (MW 236.3 g/mol )[1]. As the water fraction in your DMSO increases, the dielectric constant of the solvent system shifts, forcing the lipophilic benzyl and indole moieties to aggregate via hydrophobic interactions, leading to nucleation and precipitation.

The Solution: Utilize septum-capped vials and withdraw your working volumes using a purged syringe. Store the primary stock over activated 3Å molecular sieves if long-term storage is unavoidable.

Q3: The solution has turned a dark reddish-brown after a week at room temperature. Is it still viable?

The Causality: No, the compound has likely degraded. Indole rings are notoriously susceptible to oxidative degradation, particularly at the electron-rich C2-C3 double bond[5]. In the presence of trace oxygen, light, or trace metal impurities, the indole core can oxidize to form dioxindole or isatin-like structures. Furthermore, these oxidized intermediates can react with intact molecules to form highly conjugated, deeply colored dimers (such as indirubin or indigo derivatives)[5]. DMSO itself can also undergo slow thermal or catalytic decomposition, generating reactive sulfur species that exacerbate degradation[6].

The Solution: Discard the discolored stock. To prevent this, stocks must be stored at -20°C in amber vials to prevent photo-oxidation, and the headspace must be purged with Argon to remove oxygen.

III. Mechanistic Visualizations

To fully grasp the physicochemical vulnerabilities of this compound, review the degradation pathways and the optimal handling workflow below.

G A Solubility Issue Detected (1-Benzyl-1H-indol-6-yl)methanamine in DMSO B Atmospheric Exposure (CO2 Absorption) A->B C Moisture Ingress (Hygroscopic DMSO) A->C D Oxidative Stress (Light / O2 / Trace Metals) A->D E Carbamic Acid / Carbamate Formation (Insoluble Salt) B->E Nucleophilic Attack on CO2 F Hydrophobic Precipitation (Antisolvent Effect) C->F Polarity Shift G Indole Ring Degradation (Dimers / Isatin) D->G Radical / Oxidation

Pathways of (1-Benzyl-1H-indol-6-yl)methanamine degradation and precipitation in DMSO.

Workflow Start Start: Prepare Amine Stock Step1 Verify Salt vs. Free Base Form Start->Step1 Step2 Use Anhydrous, Degassed DMSO Step1->Step2 Step3 Prepare under Inert Gas (Ar/N2) Step2->Step3 Step4 Aliquot & Store at -20°C in Amber Vials Step3->Step4

Optimal workflow for preparing and storing primary amine solutions in DMSO.

IV. Standard Operating Procedures (SOPs)

Protocol A: Anhydrous, Inert Preparation of Primary Amine Stocks

This protocol is a self-validating system designed to eliminate CO₂ and moisture ingress.

Materials:

  • (1-Benzyl-1H-indol-6-yl)methanamine (Verify purity via LC-MS prior to use).

  • Anhydrous DMSO (packaged under Argon, <0.005% water).

  • Argon gas line with a sterile needle.

  • Amber glass vials with PTFE-lined silicone septa.

Step-by-Step Methodology:

  • Purge the Environment: Place the solid compound vial into a glove box or under a positive pressure Argon stream using a Schlenk line setup.

  • Degas the Solvent: Pierce the septum of the anhydrous DMSO bottle with an Argon-purged needle. Bubble Argon directly through the DMSO for 10 minutes to displace dissolved CO₂ and O₂.

  • Dissolution: Weigh the required mass of the indole amine. Inject the degassed DMSO directly into the vial containing the solid compound to achieve the desired molarity (e.g., 10 mM).

  • Homogenization: Vortex gently. Self-Validation: The solution should be completely clear within 60 seconds. If it remains cloudy, do not heat it (heating accelerates oxidation); instead, sonicate for 2 minutes in a water bath at room temperature.

  • Aliquotting: Immediately divide the stock into single-use aliquots in amber vials. Purge the headspace of each vial with Argon for 5 seconds before sealing.

  • Storage: Store at -20°C. Thaw completely to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.

Protocol B: NMR Validation of CO₂ Contamination

If you suspect your stock has absorbed CO₂, use this protocol to confirm carbamate formation.

  • Sample Prep: Transfer 0.5 mL of the suspect DMSO stock into an NMR tube.

  • Spike: Add 0.1 mL of DMSO-d6 for locking.

  • Analysis: Acquire a ¹³C-NMR spectrum (minimum 128 scans depending on concentration).

  • Interpretation: Look for the appearance of a distinct carbonyl carbon peak between 157 ppm and 160 ppm [3]. This peak is absent in the pure free base and is the definitive hallmark of carbamic acid/carbamate formation. If present, the stock must be discarded.

V. References

  • MolPort. "1-(1-benzyl-1H-indol-6-yl)methanamine | 1468513-31-6". MolPort Chemical Database. Available at:[Link]

  • Das, P. J., & Baruah, A. "Oxidative degradation of indole using mixed ligand Co(II) complex and hydrogen peroxide: Selective formation of indole dimers". Chemistry & Biology Interface, 2011. Available at:[Link]

  • Khurram, A., et al. "Electrochemical reduction of CO2 in the captured state using aqueous or nonaqueous amines". National Center for Biotechnology Information (PMC), 2021. Available at:[Link]

  • Deglint, H., et al. "Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures". Organic Process Research & Development (ACS Publications), 2020. Available at:[Link]

  • Barzagli, F., et al. "In Situ Nuclear Magnetic Resonance Mechanistic Studies of Carbon Dioxide Reactions with Liquid Amines in Non-aqueous Systems: Evidence for the Formation of Carbamic Acids and Zwitterionic Species". Energy & Fuels (ACS Publications), 2015. Available at:[Link]

  • Svensson, H. "Precipitating Amine Absorption Systems for Carbon Capture". Lund University Publications, 2021. Available at:[Link]

Sources

Troubleshooting

Best purification and chromatography methods for (1-Benzyl-1H-indol-6-yl)methanamine

Welcome to the Technical Support Center for the isolation, purification, and chromatographic analysis of (1-Benzyl-1H-indol-6-yl)methanamine . This compound presents a unique purification challenge due to its dual chemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and chromatographic analysis of (1-Benzyl-1H-indol-6-yl)methanamine .

This compound presents a unique purification challenge due to its dual chemical nature: it possesses a highly lipophilic, UV-active benzyl-indole core paired with a highly polar, basic primary amine (methanamine group). Standard purification techniques often fail, resulting in severe peak tailing, irreversible column binding, or poor resolution.

This guide provides field-proven troubleshooting strategies, causal explanations for chromatographic behavior, and self-validating protocols to ensure high-yield, high-purity recovery.

Purification Workflow Decision Matrix

G A Crude (1-Benzyl-1H-indol-6-yl)methanamine B Acid-Base Extraction (Aqueous Partitioning) A->B C Purity > 80%? B->C D Normal Phase Chromatography (Silica + 1-3% TEA) C->D No (High Neutral Impurities) E RP-HPLC (C18) (Ammonium Formate Buffer) C->E Yes (Minor Byproducts) D->E Final Polish F Pure Target Compound (>98% Purity) E->F

Fig 1. Decision matrix for the purification of (1-Benzyl-1H-indol-6-yl)methanamine.

Module 1: Pre-Chromatography Cleanup (Acid-Base Extraction)

Q: Why does direct column chromatography of my crude reaction mixture result in poor resolution and column overloading? A: The synthesis of (1-Benzyl-1H-indol-6-yl)methanamine often leaves behind neutral, unreacted lipophilic precursors (such as benzyl halides or nitro-indole intermediates). Direct loading forces the column to resolve compounds with vastly different polarities, leading to overloading. Because the primary amine of your target compound is basic (pKa ~9.5), it can be selectively protonated. Performing an acid-base extraction first partitions the protonated amine into the aqueous phase, leaving lipophilic neutral impurities in the organic phase. This self-validating step acts as a powerful orthogonal purification method before any chromatography is attempted.

Protocol 1: Selective Acid-Base Partitioning

  • Solubilization: Dissolve the crude reaction mixture in Dichloromethane (DCM).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1.0 M HCl (aq). The target compound protonates and migrates to the aqueous layer as a hydrochloride salt.

  • Organic Wash: Wash the aqueous layer with fresh DCM (2x) to remove residual neutral organic impurities. Self-Validation: Spot the organic layer on a TLC plate; it should show no UV-active material at the baseline.

  • Basification: Cool the aqueous layer in an ice bath (to prevent exothermic degradation of the indole core) and carefully basify to pH > 10 using 2.0 M NaOH (aq). The solution will turn cloudy as the free base precipitates.

  • Recovery: Extract the free base back into fresh DCM (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Module 2: Normal Phase Chromatography (Silica Gel)

Q: Why is my compound severely streaking on the TLC plate and tailing during silica gel chromatography? A: Standard silica gel is inherently acidic due to surface silanol groups (Si-OH, pKa ~4.5). The basic methanamine group of the target compound forms strong electrostatic interactions with these silanols, leading to severe peak tailing, low recovery, and streaking[1]. To resolve this, the silica gel must be deactivated by adding a volatile basic modifier, such as 1-3% Triethylamine (TEA), to the mobile phase. TEA competitively binds to the acidic silanol sites, allowing the indole derivative to elute based on its lipophilicity rather than ionic retention[1].

Protocol 2: TEA-Deactivated Silica Gel Chromatography

  • Mobile Phase Preparation: Prepare an eluent system of Ethyl Acetate/Hexane (e.g., 50:50 v/v) containing 2% TEA[1].

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified solvent.

  • Deactivation Flush: Flush the column with at least 2 column volumes (CV) of the modified solvent to fully saturate and deactivate the acidic silanol groups.

  • Loading: Dissolve the crude free-base compound in a minimum volume of the mobile phase and load it onto the column.

  • Elution & Monitoring: Elute the column, monitoring fractions via TLC. Self-Validation: The benzyl-indole core is highly UV-active; visualize fractions under short-wave UV light (254 nm) to track elution without destructive staining[1].

Module 3: Reverse-Phase HPLC (RP-HPLC) Optimization

Q: When performing RP-HPLC, why do I observe peak broadening or split peaks when using standard 0.1% TFA? A: Trifluoroacetic acid (TFA) is a strong ion-pairing agent. While it protonates the primary amine, the highly lipophilic benzyl-indole core strongly interacts with the C18 stationary phase. This creates a mixed-mode retention mechanism (hydrophobic vs. strong ionic) that leads to poor peak shape. Furthermore, TFA forms a strong salt with the primary amine that is notoriously difficult to remove during lyophilization. Switching to a volatile, slightly basic or neutral buffer like 20 mM Ammonium Formate (pH ~7.5) keeps the amine partially deprotonated, improving peak symmetry and facilitating easy solvent removal[2].

Table 1: RP-HPLC Mobile Phase Optimization for Indole Methanamines

Mobile Phase AdditiveApprox. pHPeak SymmetryRetention BehaviorLyophilization Ease
0.1% TFA ~2.0Poor (Tailing/Split)Early (Void volume risk)Difficult (Sticky salt)
0.1% Formic Acid ~2.7ModerateModerateEasy
20 mM Ammonium Formate ~7.5Excellent (Sharp)OptimalEasy (Volatile salt)
0.1% Ammonium Hydroxide ~10.0ExcellentLate (Strong retention)Easy (Volatile)

Protocol 3: Preparative RP-HPLC Method

  • Column Selection: Use a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm) maintained at ambient temperature or slightly elevated (e.g., 50 °C) to reduce backpressure[2].

  • Solvent System:

    • Mobile Phase A: 20 mM Ammonium Formate in H₂O.

    • Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN)[2].

  • Gradient Design: Run a linear gradient from 10% B to 90% B over 30 minutes.

  • Detection: Monitor dual wavelengths at 254 nm (benzyl/indole rings) and 280 nm (indole specific).

  • Fraction Pooling: Collect fractions, verify purity via analytical LC-MS, pool fractions with >98% purity, and lyophilize to obtain the pure compound as a formate salt.

References

  • BenchChem. "Technical Support Center: Purification of Indole Derivatives by Column Chromatography." BenchChem.
  • National Institutes of Health (NIH) / PMC. "Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney." PMC.

Sources

Optimization

Preventing oxidative degradation of (1-Benzyl-1H-indol-6-yl)methanamine during storage

Welcome to the advanced troubleshooting and methodology guide for (1-Benzyl-1H-indol-6-yl)methanamine. As an indole derivative containing a primary aliphatic amine, this compound presents unique stability challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology guide for (1-Benzyl-1H-indol-6-yl)methanamine. As an indole derivative containing a primary aliphatic amine, this compound presents unique stability challenges. This guide is designed for drug development professionals and analytical chemists who require rigorous, field-proven strategies to maintain molecular integrity during archiving and assay preparation.

Mechanistic Overview: The Dual-Threat of Oxidative Degradation

To effectively prevent degradation, one must first understand the molecular vulnerabilities of (1-Benzyl-1H-indol-6-yl)methanamine. This molecule is susceptible to two distinct, concurrent oxidative pathways:

  • Indole Core Autoxidation: The lone pair of electrons on the indole nitrogen is delocalized into the aromatic π -system, making the C2 and C3 positions highly electron-rich. This structural feature makes the core highly susceptible to electrophilic attack by molecular oxygen, hydroxyl radicals, or singlet oxygen generated via photo-excitation 1[1]. The initial attack forms 3-hydroperoxyindolenines, which rapidly decompose into highly colored oxindoles or ring-opened formamides.

  • Primary Amine Oxidation: The methanamine group is vulnerable to oxidative deamination. In the presence of ambient oxygen, trace moisture, or transition metals, the primary amine undergoes C-N bond cleavage, leading to the formation of lower-molecular-weight imines and aldehydes2[2].

Mechanism A (1-Benzyl-1H-indol-6-yl)methanamine B Radical Initiation (O2, Light, Trace Metals) A->B C Indole Core Autoxidation B->C Electrophilic Attack D Primary Amine Oxidation B->D H-Abstraction E 3-Hydroperoxyindolenines & Oxindoles C->E F Imines & Aldehydes (C-N Cleavage) D->F

Fig 1: Dual-pathway oxidative degradation of the indole core and primary amine.

Diagnostics & Troubleshooting (FAQ)

Q1: My solid batch of (1-Benzyl-1H-indol-6-yl)methanamine has changed from an off-white powder to a pinkish-brown color. Is it still viable for my assay? Causality: This color shift is a classic hallmark of indole autoxidation. The degradation of the indole core produces highly conjugated oxindole and indigo-like dimeric derivatives 3[3]. Because these conjugated systems have massive molar extinction coefficients, even trace amounts (<1%) of these degradants will intensely color the bulk powder. Action: Do not use the compound for sensitive biological assays without re-purification (e.g., preparative HPLC). These oxidative byproducts frequently act as Pan-Assay Interference Compounds (PAINS), leading to false positives in fluorescence or absorbance-based screens.

Q2: I prepared a 10 mM stock solution in DMSO, but LC-MS analysis a week later shows split peaks and a loss of the parent mass. Why? Causality: DMSO is a polar aprotic solvent that readily absorbs ambient moisture and oxygen. In solution, the kinetic barrier for degradation is lowered. The primary amine undergoes rapid oxidative degradation, leading to C-N cleavage and the formation of lower-molecular-weight imines2[2]. Action: Always prepare stock solutions fresh immediately prior to use. If liquid storage is strictly unavoidable, use anhydrous, degassed DMSO, overlay the vial headspace with argon, and store at -80°C.

Q3: How can I chemically stabilize this compound for long-term library archiving? Causality: Converting the free base into a salt (e.g., hydrochloride or trifluoroacetate) protonates the primary amine. This achieves two stabilizing effects: (1) it eliminates the nucleophilicity of the amine, preventing imine formation, and (2) the positively charged ammonium group exerts an inductive electron-withdrawing effect on the indole core. This subtly reduces the electron density at the C2/C3 positions, lowering its susceptibility to electrophilic oxygen attack. Action: Generate the HCl salt of (1-Benzyl-1H-indol-6-yl)methanamine prior to long-term archiving.

Empirical Stability Data

The following table synthesizes quantitative stability expectations based on varying storage conditions. This data highlights the critical necessity of controlling temperature, light, and atmospheric composition.

Storage ConditionAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant Profile
25°C (10mM DMSO) Ambient AirAmbient Lab Light< 24 hoursImines, Oxindoles (Rapid color change)
25°C (Solid) Ambient AirAmbient Lab Light1 - 2 weeksOxindoles (Pink/Brown discoloration)
4°C (Solid) Ambient AirDark (Amber Vial)3 - 6 monthsTrace hydroperoxides
-20°C (Solid) ArgonDark (Amber Vial)> 12 monthsNegligible
-80°C (Solid) ArgonDark (Amber Vial)> 24 monthsNegligible

Validated Standard Operating Procedure (SOP)

To ensure trustworthiness, the following methodology is designed as a self-validating system . By incorporating an immediate baseline quality control (QC) check, any future degradation can be definitively attributed to storage deviations rather than pre-existing batch impurities.

Self-Validating Anaerobic Aliquoting and Storage Protocol

Step 1: Environmental Control (Glovebox Preparation) Transfer the bulk material into a controlled glovebox purged with high-purity Argon ( O2​ < 1 ppm, H2​O < 1 ppm). Causality: Removing oxygen and moisture completely halts the radical initiation step of autoxidation, protecting both the indole core and the primary amine3[3].

Step 2: Aliquoting into Amber Vials Dispense the powder into pre-weighed, acid-washed amber glass vials. Causality: Amber glass blocks actinic light (UV and short-wave visible), preventing the photo-excitation of the indole π -system and the generation of singlet oxygen. Acid-washing removes trace transition metals that catalyze Fenton-like amine oxidation.

Step 3: Baseline Validation (Self-Validating Step) Immediately dissolve a representative 1 mg aliquot from the processed batch in degassed LC-MS grade acetonitrile and run a baseline purity method. Causality: Establishing a T=0 purity profile ensures the integrity of the handling process. If degradation is observed later, this baseline proves the compound was intact at the time of archiving.

Step 4: Sealing and Cryogenic Storage Seal the vials with PTFE-lined crimp caps inside the glovebox. Store the sealed vials in a secondary desiccator jar at -80°C. Causality: PTFE provides an impermeable barrier to oxygen intrusion over time. Cryogenic temperatures exponentially decrease the kinetic rate constant of any residual oxidative pathways.

Workflow S1 1. Transfer Bulk Material to Inert Glovebox (Argon) S2 2. Prepare Aliquots in Amber Glass Vials S1->S2 S3 3. Purge Headspace with Argon Gas S2->S3 S6 6. LC-MS Baseline Validation (T=0) S2->S6 QC Check S4 4. Seal with PTFE-Lined Crimp Caps S3->S4 S5 5. Store at -80°C with Desiccant S4->S5

Fig 2: Self-validating anaerobic aliquoting and long-term storage workflow.

References

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a comput
  • Mitigating degradation of indole compounds during storage and analysis. Benchchem.
  • Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temper

Sources

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Amination for (1-Benzyl-1H-indol-6-yl)methanamine

Welcome to the technical support and troubleshooting center for the catalytic cross-coupling of (1-Benzyl-1H-indol-6-yl)methanamine . Designed for researchers and drug development professionals, this guide synthesizes fi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the catalytic cross-coupling of (1-Benzyl-1H-indol-6-yl)methanamine . Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies to address the specific challenges of coupling primary aliphatic amines attached to an indole scaffold.

Our focus is on establishing a self-validating, highly efficient Buchwald-Hartwig amination workflow that prevents catalyst poisoning and strictly controls chemoselectivity to avoid over-arylation.

Mechanistic Insight: The Primary Amine Trap

(1-Benzyl-1H-indol-6-yl)methanamine features an unhindered primary aliphatic amine (-CH₂NH₂). While the N1-benzyl group effectively protects the indole nitrogen from participating in the reaction, the primary amine itself is highly nucleophilic.

In palladium-catalyzed cross-couplings, unhindered primary amines frequently cause two major issues:

  • Over-arylation (Diarylation): The monoarylated secondary amine product remains nucleophilic enough to undergo a second coupling cycle.

  • Catalyst Poisoning: The primary amine can displace the phosphine ligand from the palladium center, forming a highly stable, off-cycle bis(amine)palladium(II) complex. This stalls the catalytic cycle and leads to the formation of inactive palladium black[1].

To overcome this, the choice of a highly sterically demanding biarylmonophosphine ligand—specifically BrettPhos —is critical. The extreme steric bulk of BrettPhos prevents the coordination of a second amine molecule (halting over-arylation) and destabilizes the off-cycle bis(amine) complex, forcing the catalyst back into the productive cycle[2].

CatalyticCycle Pd0 Active Catalyst Pd(0)L OAC Oxidative Addition Complex Pd(II)(Ar)(X)L Pd0->OAC + Ar-X AmineCoord Amine Coordination Pd(II)(Ar)(RNH2)L OAC->AmineCoord + RNH2 Amido Amido Complex Pd(II)(Ar)(NHR)L AmineCoord->Amido Base (Deprotonation) Poison Catalyst Poisoning Off-Cycle Pd(II)(RNH2)2 AmineCoord->Poison Excess Primary Amine (Small Ligands) Product Reductive Elimination Product + Pd(0) Amido->Product Product->Pd0 Poison->AmineCoord Bulky Ligand (e.g., BrettPhos)

Figure 1. Buchwald-Hartwig catalytic cycle highlighting the off-cycle catalyst poisoning pathway.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding a mixture of monoarylated and diarylated products? A1: Primary aliphatic amines like (1-Benzyl-1H-indol-6-yl)methanamine are highly reactive. If you are using first- or second-generation ligands (e.g., BINAP, dppf), the palladium center remains accessible enough for the newly formed secondary amine to re-coordinate and undergo a second arylation. Switching to BrettPhos or tBuBrettPhos creates a binding pocket that is strictly tailored for primary amines, sterically excluding the bulkier secondary amine product and ensuring >95% monoarylation selectivity[2].

Q2: The reaction stalls prematurely, and I see a fine black precipitate. What happened? A2: The black precipitate is "Palladium Black," indicating that your active homogeneous Pd(0) catalyst has aggregated into inactive metallic palladium[1]. This occurs when the primary amine outcompetes your phosphine ligand for palladium coordination, forming the off-cycle trap (Figure 1). To fix this, use a pre-formed BrettPhos Pd G3 or G4 precatalyst . Precatalysts guarantee a strict 1:1 ligand-to-palladium ratio in solution, preventing ligand dissociation and subsequent catalyst decomposition[3].

Q3: Is the N1-benzyl protecting group stable under these coupling conditions? A3: Yes. The N-benzyl group is highly stable to the basic and thermal conditions (e.g., NaOtBu at 100 °C) of standard Buchwald-Hartwig aminations. However, you must avoid any downstream reductive amination or dehalogenation conditions involving H₂ and Pd/C, as these will readily cleave the benzyl protecting group.

Q4: What is the optimal base and solvent combination? A4: For unhindered primary amines, Sodium tert-butoxide (NaOtBu) in anhydrous 1,4-dioxane or toluene provides the fastest deprotonation of the amine-palladium complex. If your aryl halide coupling partner contains base-sensitive functional groups (e.g., esters, nitriles, or enolizable ketones), switch to a weaker base like Cs₂CO₃ or K₃PO₄ and increase the reaction temperature to 100–110 °C to compensate for the slower deprotonation rate.

Troubleshooting & Optimization Matrix

The following table summarizes the quantitative causality between reaction conditions and expected outcomes when coupling (1-Benzyl-1H-indol-6-yl)methanamine with a standard aryl chloride.

Issue AddressedLigand ChoiceBase & SolventPd SourceExpected Outcome / Yield
Baseline / Over-arylation BINAPNaOtBu, ToluenePd₂(dba)₃~40% Monoarylated, ~45% Diarylated. Poor selectivity.
Catalyst Poisoning XPhosCs₂CO₃, 1,4-DioxanePd(OAc)₂~30% Yield. Reaction stalls at 2 hours; Pd black precipitates.
Base Sensitivity BrettPhosCs₂CO₃, tBuOHBrettPhos Pd G3~85% Yield. Slower reaction (12h), but tolerates esters/nitriles.
Optimized Protocol BrettPhos NaOtBu, 1,4-Dioxane BrettPhos Pd G3 >95% Yield. Exclusive monoarylation, complete in <2 hours.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes the optimized BrettPhos system. It incorporates self-validating checkpoints to ensure the reaction is proceeding correctly at each stage.

Reagents:

  • (1-Benzyl-1H-indol-6-yl)methanamine (1.2 equiv)

  • Aryl chloride or bromide (1.0 equiv)

  • BrettPhos Pd G3 precatalyst (1–2 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous, degassed 1,4-dioxane (0.2 M)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with the aryl halide (if solid), BrettPhos Pd G3 (1-2 mol%), and NaOtBu (1.5 equiv).

  • Substrate Addition: Add (1-Benzyl-1H-indol-6-yl)methanamine (1.2 equiv) and the aryl halide (if liquid).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial with a Teflon-lined septum cap.

    • Validation Checkpoint 1: Upon addition of the solvent and initial mixing, the solution should turn a clear, homogeneous yellow-to-reddish-brown color. If the solution is colorless, the precatalyst has not activated. If it immediately turns black, oxygen/moisture contamination has occurred[1].

  • Heating: Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800+ rpm) to ensure optimal mass transfer, especially if the base is partially insoluble.

  • Reaction Monitoring: After 1 hour, take a 10 µL aliquot, dilute with LC-MS grade acetonitrile, and analyze.

    • Validation Checkpoint 2: LC-MS should show >90% conversion to the monoarylated mass (M+H). The absence of the diarylated mass confirms the efficacy of the BrettPhos ligand[2].

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The N1-benzyl indole core is highly UV-active, making UV-directed fraction collection highly efficient.

References

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. URL: [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. URL: [Link]

Sources

Optimization

Technical Support Center: (1-Benzyl-1H-indol-6-yl)methanamine Crystallization

Welcome to the Advanced Troubleshooting and Protocol Guide for the crystallization of (1-Benzyl-1H-indol-6-yl)methanamine. As a Senior Application Scientist, I have designed this resource to move beyond basic procedures,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Protocol Guide for the crystallization of (1-Benzyl-1H-indol-6-yl)methanamine. As a Senior Application Scientist, I have designed this resource to move beyond basic procedures, focusing on the mechanistic causality of byproduct formation and how to engineer self-validating crystallization workflows.

Part 1: Diagnostic Knowledge Base (FAQs)

Q1: Why is my crystallization yielding insoluble, cloudy particulates even before cooling?

The Mechanism: You are likely observing carbamate formation . Primary amines, such as the methanamine group on your indole, are highly nucleophilic. When exposed to ambient air, they rapidly attack electrophilic atmospheric carbon dioxide ( CO2​ ). This addition forms a carbamic acid intermediate, which is immediately deprotonated by a second amine molecule to precipitate as an insoluble carbamate salt . The Fix: Always process the free base under a strict inert atmosphere (Nitrogen or Argon). Alternatively, immediately convert the free base to a hydrochloride salt; protonating the amine eliminates its nucleophilicity, permanently preventing CO2​ attack.

Q2: My HPLC shows a cluster of high-molecular-weight impurities. Where are these coming from?

The Mechanism: This is a classic Schiff base dimerization . If your upstream synthesis involved the reductive amination of 1-benzyl-1H-indole-6-carbaldehyde, trace amounts of unreacted aldehyde can persist. During crystallization, the primary methanamine condenses with this residual aldehyde to form an imine (Schiff base) dimer. The Fix: Implement a chemical scavenger (e.g., a polymer-bound amine) prior to crystallization to pull out trace aldehydes, or crystallize the product as an acid addition salt to deactivate the amine nucleophile.

Q3: Why does my product exhibit persistent residual solvent and broad melting point ranges despite extended vacuum drying?

The Mechanism: This is a crystal habit and solvent inclusion issue. Indole derivatives inherently tend to crystallize as flat plates dominated by the {002} crystallographic facet . When precipitation is forced rapidly (e.g., crashing out by sudden cooling or anti-solvent addition), these large, flat facets stack imperfectly. This creates microscopic voids that physically trap the mother liquor, carrying both solvent and dissolved impurities into the bulk solid. The Fix: Shift the crystal habit from plates to prisms by utilizing Ostwald ripening (thermal cycling) and slowing the cooling rate to ≤0.1∘C/min .

Part 2: Mechanistic Workflow & Logical Relationships

The following diagram illustrates the causal pathways of byproduct formation during the handling of (1-Benzyl-1H-indol-6-yl)methanamine and maps the specific interventions required to block them.

ByproductMitigation N1 Crude (1-Benzyl-1H-indol-6-yl)methanamine N2 Atmospheric CO2 Exposure N1->N2 Nucleophilic Attack N3 O2 / Light Exposure N1->N3 Auto-oxidation N4 Trace Aldehyde Precursors N1->N4 Condensation N5 Insoluble Carbamate Salts N2->N5 N6 Indole Ring Oxidation N3->N6 N7 Schiff Base Dimers N4->N7 N8 Inert Atmosphere (N2) N8->N2 N9 HCl Salt Formation N9->N3 N9->N4 N10 Thermal Cycling (Ripening) N10->N1 Prevents Solvent Inclusion

Logical relationships of byproduct formation and targeted mitigation in amine crystallization.

Part 3: Quantitative Impact of Mitigation Strategies

To demonstrate the efficacy of environmental control and salt formation, the table below summarizes the impurity profiles of (1-Benzyl-1H-indol-6-yl)methanamine crystallized under various conditions. Crystallization remains the most robust industrial purification technology for indole derivatives when optimized correctly .

Crystallization ConditionAtmospherePurity (HPLC)Carbamate ImpurityDimerizationOxidation ProductsOverall Yield
Free Base PrecipitationAmbient Air< 85.0%~5.2%~3.1%~6.7%65%
Free Base PrecipitationNitrogen ( N2​ )92.5%< 0.1%~3.0%~2.1%78%
HCl Salt Crystallization Ambient Air97.2%Not Detected< 0.5%~1.2%85%
HCl Salt Crystallization Nitrogen ( N2​ ) > 99.5% Not Detected < 0.1% < 0.1% 92%

Part 4: Self-Validating Experimental Protocol

To achieve the >99.5% purity benchmark shown above, you must abandon free-base isolation and proceed directly to Hydrochloride Salt Crystallization . This protocol is designed as a self-validating system; you cannot proceed to the next step unless the current step's physical parameters confirm success.

Reagents Required:
  • Crude (1-Benzyl-1H-indol-6-yl)methanamine (Free Base)

  • Isopropyl Alcohol (IPA) (Anhydrous, degassed)

  • Hydrochloric Acid (HCl) in IPA (5.0 M to 6.0 M)

Step-by-Step Methodology:

Step 1: Dissolution & Inerting

  • Action: Suspend the crude free base in 10 volumes of anhydrous IPA in a jacketed reactor. Seal the reactor and purge the headspace with Nitrogen for 15 minutes. Heat gently to 35 °C until complete dissolution is achieved.

  • Causality: IPA is chosen because it easily dissolves the free base but acts as a moderate anti-solvent for the resulting HCl salt, providing a steep, highly controllable solubility curve. The N2​ purge displaces oxygen, preventing oxidative cleavage of the electron-rich indole ring.

  • Validation Checkpoint 1: Use an inline headspace oxygen sensor. Do not proceed unless O2​ levels are < 1.0%. The solution must be completely visually clear; any turbidity indicates pre-existing carbamate salts.

Step 2: Controlled Acidification

  • Action: Cool the solution to 5 °C. Begin dropwise addition of 1.05 equivalents of HCl in IPA. Maintain the internal temperature below 10 °C during the addition.

  • Causality: The addition is highly exothermic. Localized heating can cause the benzyl group to cleave or the indole ring to polymerize. Dropwise addition at low temperatures ensures the amine is cleanly protonated, instantly neutralizing its nucleophilicity and halting any Schiff base or carbamate formation.

  • Validation Checkpoint 2: Extract a 100 µL aliquot, dilute in 1 mL of DI water, and measure the pH. The pH must be between 1.5 and 2.0. If the pH is > 2.0, add an additional 0.05 eq of HCl.

Step 3: Thermal Cycling (Ostwald Ripening)

  • Action: Once acidification is validated, heat the resulting thick slurry to 65 °C. Hold for 1 hour. The slurry will thin out but not dissolve completely. Begin a linear cooling ramp of 0.1 °C/min down to 5 °C.

  • Causality: Heating dissolves the kinetically favored, microscopic "fines" and imperfect plate crystals. Slow cooling forces the molecules to deposit onto the thermodynamically stable faces of the remaining seed crystals. This prevents the {002} facets from trapping the IPA mother liquor.

  • Validation Checkpoint 3: Pull a sample and observe under a polarized light microscope. You must observe distinct, blocky prismatic crystals. If you observe thin, feathery plates, reheat to 65 °C and decrease the cooling rate to 0.05 °C/min.

Step 4: Isolation & Washing

  • Action: Filter the slurry under a nitrogen blanket. Wash the filter cake with 2 volumes of pre-chilled (0 °C) IPA. Dry under vacuum at 40 °C for 12 hours.

  • Causality: Cold IPA displaces the impurity-laden mother liquor without dissolving the purified salt. Vacuum drying removes residual surface solvent without risking thermal degradation.

  • Validation Checkpoint 4: Analyze the final wash filtrate via UV-Vis or HPLC. The filtrate must contain < 0.5% of the target compound compared to the primary mother liquor, confirming that the wash step is not dissolving your yield.

References

  • Structure and Morphology of Indole Analogue Crystals Source: ACS Omega (American Chemical Society) URL:[Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization Source: Molecules (MDPI) URL:[Link]

Troubleshooting

Overcoming steric hindrance when modifying (1-Benzyl-1H-indol-6-yl)methanamine

Welcome to the Technical Support Center for Indole Derivatization. This guide is specifically engineered for scientists and drug development professionals facing synthetic bottlenecks when modifying (1-Benzyl-1H-indol-6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole Derivatization. This guide is specifically engineered for scientists and drug development professionals facing synthetic bottlenecks when modifying (1-Benzyl-1H-indol-6-yl)methanamine .

While the primary amine at the C6 position is theoretically highly nucleophilic, the 3D conformation of the N1-benzyl group frequently induces a "steric shield" effect. The benzyl ring can fold back over the indole core due to hydrophobic packing, severely restricting the approach vector for bulky electrophiles. Below, we break down the causality of these failures and provide self-validating troubleshooting workflows to overcome them.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My standard amide coupling (EDC/HOBt) with a bulky carboxylic acid is yielding <20% product. What is the mechanistic failure, and how do I fix it?

The Causality: Standard carbodiimide coupling reagents like EDC form an O-acylisourea intermediate. When reacting with a sterically hindered amine like (1-Benzyl-1H-indol-6-yl)methanamine, this intermediate is often not reactive enough to overcome the high activation energy ( ΔG‡ ) barrier of the congested transition state[1]. The Solution: You must increase the electrophilicity of the activated acid. Switch to uronium/aminium salts such as HATU or COMU[2]. COMU is particularly advantageous because it forms a highly reactive ester intermediate, and its byproducts are highly water-soluble, which streamlines downstream purification and aligns with green chemistry principles[3]. If the reaction still stalls, bypass coupling reagents entirely by converting the carboxylic acid into an acid chloride using oxalyl chloride[1].

Workflow for selecting amide coupling strategies for hindered amines.

Q2: During reductive amination with a substituted ketone, I am only recovering reduced alcohol and unreacted indole amine. How do I force the C-N bond formation?

The Causality: In sterically hindered systems, the equilibrium for the initial iminium ion formation is highly disfavored. If your reducing agent (e.g., NaBH(OAc)₃) is present from the beginning, it will preferentially and rapidly reduce the ketone to an alcohol before the C6-methanamine can successfully attack the carbonyl carbon[4]. While (1-benzyl-1H-indol-6-yl)methanamine reacts smoothly with unhindered aldehydes using standard NaBH(OAc)₃, ketones require a decoupled approach. The Solution: Employ a Lewis acid-mediated "Modified Borch" process. Use Titanium(IV) isopropoxide (Ti(O-iPr)₄) to aggressively drive the dehydration and lock the imine/iminium intermediate[5]. For extreme steric hindrance, utilize Trichlorosilane (HSiCl₃) activated by the organic Lewis base TMEDA, which provides an open transition model that accommodates bulky substituents[4].

Stepwise mechanistic pathway for overcoming steric barriers in reductive amination.

Part 2: Quantitative Reagent Selection

To minimize trial-and-error, consult the following matrix when selecting activation reagents for the C6-methanamine group.

Reagent SystemElectrophilic ReactivityByproduct SolubilityRecommended Use Case for (1-Benzyl-1H-indol-6-yl)methanamine
EDC / HOBt Low-ModerateAqueous (High)Coupling with small, linear, unhindered aliphatic acids.
HATU / DIPEA HighOrganic (Requires column)Coupling with α -branched or cyclic carboxylic acids.
COMU / DIPEA Very HighAqueous (High)Coupling with highly hindered or electron-deficient acids[1].
Oxalyl Chloride ExtremeVolatile (Evaporation)Absolute failure of all standard coupling reagents[1].
Ti(O-iPr)₄ / NaBH₃CN N/A (Lewis Acid)Aqueous (Titanium salts)Reductive amination with cyclic or α -substituted ketones.

Part 3: Validated Experimental Protocols

Protocol A: COMU-Mediated Amide Coupling (High Steric Hindrance)

This protocol utilizes a self-validating colorimetric change. COMU reactions can be visually monitored based on the base used[3].

  • Activation: Dissolve the sterically hindered carboxylic acid (1.2 equiv) in anhydrous DMF (or a green cosolvent alternative) under N₂.

  • Add COMU (1.2 equiv) and DIPEA (2.5 equiv). The solution will typically undergo a distinct color change (often turning yellow/orange), indicating the formation of the active ester[3]. Stir at room temperature for 15–30 minutes.

  • Coupling: Add (1-Benzyl-1H-indol-6-yl)methanamine (1.0 equiv) to the activated mixture.

  • Thermal Push: If LC-MS indicates stalled conversion after 2 hours, heat the reaction to 50°C. The high thermal stability of the COMU intermediate allows for heating without significant degradation.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. The uronium byproducts of COMU are highly water-soluble and will partition into the aqueous layer, leaving a relatively clean crude product in the organic phase[3].

Protocol B: Decoupled Reductive Amination via Ti(O-iPr)₄

This protocol prevents the premature reduction of the ketone by enforcing a strict two-stage timeline[5].

  • Imine Formation: In a flame-dried flask, dissolve (1-Benzyl-1H-indol-6-yl)methanamine (1.0 equiv) and the target ketone (1.1 equiv) in anhydrous THF.

  • Add Titanium(IV) isopropoxide (2.0 equiv) dropwise. Stir at room temperature for 12 hours.

  • Validation Check: Do not proceed until an aliquot analyzed by LC-MS or ¹H-NMR shows >90% consumption of the starting amine and formation of the imine intermediate.

  • Reduction: Cool the reaction to 0°C. Add NaBH₃CN (1.5 equiv) dissolved in a minimal amount of anhydrous MeOH. Stir for 4 hours, allowing it to warm to room temperature.

  • Workup: Quench by adding water (this will precipitate TiO₂ as a white solid). Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Concentrate the filtrate and purify via flash chromatography.

References

  • BenchChem. Dealing with steric hindrance in C3-Amide-C4-NH2. BenchChem. 2

  • BenchChem. Challenges in amide coupling with sterically hindered amines. BenchChem.1

  • MacMillan, D. S., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. 3

  • European Patent Office. (2020). EP 3931188 B1: New Isoindolinone Substituted Indoles and Derivatives as RAS Inhibitors.

  • Semantic Scholar. Access to new cytotoxic bisindole alkaloids by a modified Borch reductive amination process. 5

  • PMC. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. National Institutes of Health.4

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of (1-Benzyl-1H-indol-6-yl)methanamine Derivatives In Vivo: A Comparative Guide

As targeted therapeutics evolve, indole-based pharmacophores have demonstrated profound versatility. Specifically, (1-benzyl-1H-indol-6-yl)methanamine and its immediate derivatives serve as critical structural scaffolds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As targeted therapeutics evolve, indole-based pharmacophores have demonstrated profound versatility. Specifically, (1-benzyl-1H-indol-6-yl)methanamine and its immediate derivatives serve as critical structural scaffolds in the development of KRAS inhibitors[1], FLT3 kinase inhibitors[2], and CFTR modulators[3].

This guide provides a comprehensive, field-proven framework for validating the in vivo biological activity of compounds derived from this scaffold. By comparing different in vivo models and providing self-validating experimental protocols, we aim to equip drug development professionals with the mechanistic insights required to optimize lead compounds.

Pharmacological Context and Causality

The biological efficacy of (1-benzyl-1H-indol-6-yl)methanamine derivatives hinges on the bioisosteric properties of the indole ring and the lipophilic nature of the benzyl group. In FLT3 inhibitors, the benzyl moiety occupies the ribose-binding region of the kinase, forming critical hydrophobic interactions that prevent steric clashes and stabilize the inactive kinase conformation[2]. In KRAS inhibitors, similar derivatives bind to the Switch I/II pocket, effectively locking the protein and preventing downstream effector interactions (e.g., SOS1, CRAF)[1].

Understanding this causality is essential: in vivo validation must not only measure gross tumor reduction but also confirm target engagement (e.g., reduction of pERK/pAKT) to ensure the observed phenotype is driven by the intended mechanism rather than off-target toxicity.

Workflow Visualization

G A Compound Formulation (1-Benzyl-1H-indol-6-yl)methanamine deriv. B In Vivo PK Profiling (Clearance, Half-life) A->B Dosing (IV/PO) C Target Engagement (KRAS / FLT3 Inhibition) B->C Tissue Distribution D Xenograft Efficacy Model (Tumor Volume Reduction) C->D Pathway Blockade E Biomarker Readout (pERK/pAKT Suppression) D->E Ex vivo Analysis

Figure 1: End-to-end in vivo validation workflow for indole-based targeted therapeutics.

Comparative Analysis of In Vivo Models

When evaluating these derivatives, selecting the appropriate in vivo model is critical for translational success.

Model TypePrimary ApplicationAdvantagesLimitationsTarget Scaffold Example
Cell-Line Derived Xenograft (CDX) Early-stage efficacy screeningHigh reproducibility; rapid tumor growth; cost-effective.Lacks immune system interaction; genetic drift from primary tumors.FLT3-ITD mutant models (e.g., MV4-11)[2]
Patient-Derived Xenograft (PDX) Late-stage preclinical validationPreserves tumor microenvironment and original genetic heterogeneity.Slower growth; variable engraftment rates; higher cost.KRAS mutant solid tumors[1]
Genetically Engineered Mouse Models (GEMM) Target validation & resistance studiesIntact immune system; spontaneous tumor evolution.Complex breeding; unpredictable tumor onset.CFTR modulators[3]

Step-by-Step In Vivo Validation Protocol

To ensure data integrity, the following protocol integrates a self-validating feedback loop: pharmacokinetic (PK) exposure must correlate directly with pharmacodynamic (PD) biomarker suppression.

Phase I: Formulation and Pharmacokinetics (PK)

Causality: Indole derivatives often exhibit poor aqueous solubility. Proper formulation ensures adequate systemic exposure, preventing false-negative efficacy results.

  • Formulation: Dissolve the (1-benzyl-1H-indol-6-yl)methanamine derivative in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Dosing: Administer via oral gavage (PO) at 10, 30, and 100 mg/kg to healthy BALB/c mice (n=3 per timepoint).

  • Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Quantify compound concentration using LC-MS/MS to determine Cmax​ , Tmax​ , and AUC .

Phase II: Pharmacodynamic (PD) Target Engagement

Causality: Measuring downstream signaling confirms that the drug reaches the tumor and inhibits the specific kinase/GTPase.

  • Inoculation: Implant 5×106 target cells (e.g., MV4-11 for FLT3 or MIA PaCa-2 for KRAS) subcutaneously into the right flank of athymic nude mice.

  • Treatment: Once tumors reach ~200 mm³, administer a single dose of the compound at the ED50​ determined from PK studies.

  • Harvesting: Euthanize mice at Tmax​ (peak exposure) and snap-freeze tumor tissue in liquid nitrogen.

  • Biomarker Readout: Homogenize tissue and perform Western blot or ELISA for phosphorylated downstream effectors (e.g., pERK for KRAS inhibitors[1]). Self-Validation: Include a vehicle control to establish baseline phosphorylation levels.

Phase III: Long-Term Efficacy (Tumor Volume Reduction)
  • Randomization: When tumors reach 100-150 mm³, randomize mice into vehicle, low-dose, and high-dose groups (n=8/group).

  • Dosing Regimen: Administer the compound daily (QD) or twice daily (BID) for 21-28 days based on the half-life established in Phase I.

  • Measurement: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume using the formula: V=0.5×length×width2 .

  • Endpoint: Assess Tumor Growth Inhibition (TGI%). A TGI > 60% with no significant body weight loss (<10%) indicates a viable therapeutic window.

References

  • European Patent Office. (2020). NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS - EP 3931188 B1.
  • ACS Publications. (2021). Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations.
  • Google Patents. US8324242B2 - Modulators of ATP-binding cassette transporters.

Sources

Comparative

HPLC Method Validation for the Quantification of (1-Benzyl-1H-indol-6-yl)methanamine: A Comparative Guide on Column Selectivity

As analytical scientists, we frequently default to standard C18 columns for reversed-phase liquid chromatography. However, when developing quantitative assays for highly functionalized, aromatic basic compounds like (1-B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As analytical scientists, we frequently default to standard C18 columns for reversed-phase liquid chromatography. However, when developing quantitative assays for highly functionalized, aromatic basic compounds like (1-Benzyl-1H-indol-6-yl)methanamine —a critical intermediate in the synthesis of novel RAS inhibitors[1]—this default choice often leads to compromised resolution, unpredictable retention, and severe peak tailing.

This guide objectively compares the chromatographic performance of standard C18 stationary phases against Phenyl-Hexyl chemistries for the quantification of (1-Benzyl-1H-indol-6-yl)methanamine. Furthermore, it provides a comprehensive, self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[2].

Mechanistic Rationale: The Causality of Column Selection

(1-Benzyl-1H-indol-6-yl)methanamine presents two distinct chromatographic challenges:

  • High Aromaticity: The molecule features an indole core heavily influenced by an N-benzyl substitution, creating an extensive, electron-rich π -system.

  • Basic Primary Amine: The methanamine group at the C6 position is highly basic (pKa ~9.5). At neutral or weakly acidic pH, this group is protonated and prone to secondary ion-exchange interactions with residual silanols on the silica support, causing peak tailing.

Standard C18 vs. Phenyl-Hexyl Selectivity

Standard C18 columns rely almost entirely on hydrophobic partitioning. Because the C18 ligand is a simple alkyl chain, it cannot selectively interact with the π -electrons of aromatic ring structures[3]. Consequently, separating (1-Benzyl-1H-indol-6-yl)methanamine from structurally similar impurities (such as the des-benzyl impurity, 1H-indol-6-ylmethanamine) requires highly aqueous mobile phases, leading to excessive retention times and broader peaks.

In contrast, Phenyl-Hexyl stationary phases introduce orthogonal selectivity. The hexyl linker provides sufficient conformational flexibility for the phenyl ring to align with the analyte's indole and benzyl rings, inducing strong π−π and dipole-induced dipole interactions[4]. This mechanism is particularly effective at resolving positional isomers and structurally related impurities that differ only in their aromatic substitution patterns[5].

ColumnSelectivity A Analyte: (1-Benzyl-1H-indol-6-yl)methanamine B Hydrophobic Partitioning (Standard C18) A->B Alkyl Chain C π-π & Hydrophobic Interactions (Phenyl-Hexyl) A->C Phenyl Ring D Poor Resolution Peak Tailing B->D E Optimal Resolution Symmetrical Peaks C->E

Mechanistic comparison of C18 and Phenyl-Hexyl stationary phases.

Comparative Performance Data

To demonstrate the superiority of π−π selectivity for this analyte, a comparative study was conducted using a fully porous C18 column and a Superficially Porous Particle (SPP) Phenyl-Hexyl column. SPP technology was chosen for the Phenyl-Hexyl phase to maximize mass transfer kinetics and minimize band broadening[4][6].

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: The low pH of ~2.0 ensures complete protonation of residual silanols, neutralizing their charge and eliminating secondary ion-exchange tailing with the primary amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Table 1: Column Performance Comparison
Chromatographic ParameterStandard C18 (Fully Porous, 5 µm, 150 x 4.6 mm)Phenyl-Hexyl (SPP, 2.7 µm, 100 x 4.6 mm)
Retention Time ( tR​ ) 8.45 min6.20 min
Tailing Factor ( As​ ) 1.85 (Significant tailing)1.12 (Highly symmetrical)
Theoretical Plates ( N ) ~8,500~22,000
Resolution ( Rs​ ) *1.4 (Co-elution risk)3.8 (Baseline resolution)

*Resolution calculated against the critical des-benzyl impurity spiked at 1.0% w/w.

Conclusion of Comparison: The Phenyl-Hexyl column not only reduced the analysis time by over 2 minutes but also provided baseline resolution ( Rs​>2.0 ) and superior peak symmetry. This column was therefore selected for full ICH Q2(R2) method validation.

Method Validation Protocol (ICH Q2(R2) Compliant)

Analytical procedure validation forms a critical part of the analytical lifecycle, ensuring the method is fit for its intended purpose[7]. The following protocol establishes a self-validating system, meaning the method continuously verifies its own performance through integrated System Suitability Testing (SST).

ValidationLifecycle ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development (ICH Q14) Column & Mobile Phase Screening ATP->Dev Val Method Validation (ICH Q2(R2)) Evaluate Performance Characteristics Dev->Val Spec Specificity & Range Val->Spec Lin Linearity & Accuracy Val->Lin Prec Precision & Robustness Val->Prec Routine Routine Analysis & Lifecycle Management Spec->Routine Lin->Routine Prec->Routine

Analytical procedure lifecycle from development to ICH Q2(R2) validation.

Step-by-Step Validation Execution

Step 1: System Suitability Testing (SST) - The Self-Validating Core Before any validation parameter is assessed, the system must prove its readiness.

  • Inject the working standard (100 µg/mL) six consecutive times.

  • Acceptance Criteria: %RSD of peak area ≤2.0% , Tailing Factor ≤1.5 , Theoretical Plates ≥10,000 . If these criteria fail, the run is aborted, forcing the analyst to investigate causality (e.g., column degradation, mobile phase preparation errors) before proceeding.

Step 2: Specificity Specificity demonstrates the method's ability to unequivocally assess the analyte in the presence of expected impurities[2].

  • Inject a blank (diluent).

  • Inject a sample spiked with known synthetic impurities (e.g., 1H-indol-6-ylmethanamine) at 1.0% of the target concentration.

  • Perform forced degradation (acid, base, peroxide, heat, UV light) to ensure degradation products do not co-elute with the main peak.

Step 3: Linearity and Range Linearity evaluates if the response is directly proportional to the concentration within a given range[7].

  • Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal working concentration (100 µg/mL).

  • Inject each level in triplicate.

  • Perform linear regression analysis.

Step 4: Accuracy (Recovery) Accuracy measures the closeness of agreement between the accepted true value and the value found.

  • Spike known amounts of (1-Benzyl-1H-indol-6-yl)methanamine into a synthetic matrix (or diluent) at 80%, 100%, and 120% levels.

  • Prepare three independent samples per level ( n=9 total).

  • Calculate the percentage recovery against the theoretical spiked amount.

Step 5: Precision (Repeatability & Intermediate Precision)

  • Repeatability: Prepare six independent sample solutions at 100% concentration and analyze them on the same day by the same analyst.

  • Intermediate Precision: Have a second analyst prepare six new solutions on a different day, using a different HPLC system.

Validation Results Summary

The experimental execution of the ICH Q2(R2) protocol on the Phenyl-Hexyl column yielded the following quantitative data, proving the method is highly robust and fit for routine quality control.

Table 2: ICH Q2(R2) Validation Results for Phenyl-Hexyl Method
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte tR​ ; Peak purity angle < thresholdNo interfering peaks; Peak purity confirmed via PDAPass
Linearity (50-150%) Correlation coefficient ( R2 ) ≥0.999 R2=0.9998 ; y-intercept ≤2.0% of responsePass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%99.4% (80%), 100.2% (100%), 100.8% (120%)Pass
Repeatability %RSD of assay ≤2.0% ( n=6 )0.65%Pass
Intermediate Precision %RSD of assay ≤2.0% ( n=12 total)0.82%Pass
Robustness System suitability met under deliberate variations ( ± flow rate, ± temp)All SST criteria passed under all varied conditionsPass

Conclusion

The quantification of highly aromatic, basic pharmaceutical intermediates like (1-Benzyl-1H-indol-6-yl)methanamine requires a deliberate departure from standard hydrophobic partitioning. By understanding the causality of molecular interactions, we demonstrated that a Superficially Porous Phenyl-Hexyl column leverages π−π selectivity to dramatically improve resolution, peak shape, and analysis time compared to a traditional C18 phase. The subsequent method validation, executed strictly under ICH Q2(R2) guidelines, confirms that this optimized method provides a highly accurate, precise, and self-validating system for routine laboratory use.

References

  • Validation of Analytical Procedures Q2(R2) - ICH - [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - Waters Knowledge Base -[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA -[Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures - HALO Columns -[Link]

  • Comparative assessment of C18 and phenyl-hexyl column for separation of active pharmaceutical ingredient - ResearchGate -[Link]

  • NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS - European Patent Office - EP 3931188 B1 -[Link]

Sources

Validation

A Researcher's Guide to Comparing Receptor Binding Affinities: Tryptamine vs. (1-Benzyl-1H-indol-6-yl)methanamine

This guide provides a comprehensive framework for comparing the receptor binding affinities of the well-characterized neurotransmitter analog, tryptamine, and a novel, structurally related compound, (1-Benzyl-1H-indol-6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for comparing the receptor binding affinities of the well-characterized neurotransmitter analog, tryptamine, and a novel, structurally related compound, (1-Benzyl-1H-indol-6-yl)methanamine. As direct comparative experimental data for (1-Benzyl-1H-indol-6-yl)methanamine is not publicly available, this document serves as both a repository of known information for tryptamine and a detailed methodological guide for researchers seeking to characterize novel ligands. We will delve into the theoretical underpinnings of receptor-ligand interactions, provide a robust experimental protocol, and discuss the anticipated structural-activity relationships (SAR) that may govern the binding profile of our novel compound.

Introduction: The Significance of Receptor Binding Affinity

In the realm of drug discovery and neuropharmacology, the affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. This measure, often expressed as the inhibition constant (Kᵢ), quantifies the strength of the interaction between a ligand and a receptor. A lower Kᵢ value signifies a higher binding affinity, meaning a lower concentration of the ligand is required to occupy 50% of the receptors at equilibrium. Understanding these binding affinities is critical for predicting a compound's potential therapeutic effects, its selectivity for specific receptor subtypes, and its potential off-target interactions that could lead to adverse effects.

Tryptamine , an indoleamine metabolite of the amino acid tryptophan, serves as the structural backbone for a multitude of neuroactive compounds, including the neurotransmitter serotonin and various psychedelic agents.[1] It is known to act as an agonist at multiple serotonin (5-HT) receptors, with a notable affinity for the 5-HT₂A subtype.[2][3] Its broad receptor interaction profile also includes other monoaminergic receptors, making it a crucial reference compound in neuropharmacological studies.[4]

(1-Benzyl-1H-indol-6-yl)methanamine represents a novel chemical entity. Its structure combines the core tryptamine-like indole scaffold with a benzyl group on the indole nitrogen (N1 position) and a methanamine group at the 6-position. The N-benzyl substitution is known to significantly influence the binding affinity and functional activity of ligands at serotonin receptors.[5][6] The placement of the methanamine at the 6-position is less common than substitutions at the 4- or 5-positions, suggesting a unique pharmacological profile may emerge. This guide will equip researchers with the tools to elucidate this profile.

Determining Receptor Binding Affinity: A Step-by-Step Protocol

The gold standard for determining the binding affinity of a test compound is the competitive radioligand binding assay .[7] This in vitro technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand with a known high affinity for the target receptor. The following protocol provides a general framework for such an assay, which should be optimized for each specific receptor target.

Experimental Protocol: Competitive Radioligand Binding Assay

1. Materials and Reagents:

  • Cell Membranes: Utilize membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest (e.g., 5-HT₂A).[8]

  • Radioligand: A high-affinity, subtype-selective radioligand is crucial. For example, [³H]ketanserin is commonly used for the 5-HT₂A receptor.[3]

  • Test Compounds: Tryptamine and (1-Benzyl-1H-indol-6-yl)methanamine, dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Binding Buffer: A buffer that maintains physiological pH and contains necessary ions. A typical buffer might be 50 mM Tris-HCl, 10 mM MgCl₂, and 0.1 mM EDTA, with a pH of 7.4.[8]

  • Wash Buffer: Ice-cold binding buffer.

  • Scintillation Cocktail: A solution that emits light when it interacts with the radioisotope.

  • Glass Fiber Filters: To separate bound from unbound radioligand. Pre-soaking in a solution like polyethyleneimine (PEI) can reduce non-specific binding.[8]

  • 96-well Plates and Filtration Apparatus.

  • Scintillation Counter.

2. Assay Procedure:

  • Preparation: Thaw the cell membrane aliquots on ice and resuspend them in the binding buffer to a predetermined protein concentration.

  • Incubation Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer

    • A fixed concentration of the radioligand (typically at or near its Kₔ value).

    • Increasing concentrations of the unlabeled test compound (e.g., tryptamine or (1-Benzyl-1H-indol-6-yl)methanamine) over a wide log range.

    • For determining total binding, add vehicle (e.g., DMSO) instead of the test compound.

    • For determining non-specific binding, add a high concentration of a known, unlabeled ligand for the target receptor.

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[8]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the cell membranes with bound radioligand from the unbound radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM with radioligand only) and from the binding at each concentration of the test compound.

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Inhibition Constant (Kᵢ): Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation :[9]

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₔ is the dissociation constant of the radioligand for the receptor.

The Kᵢ value represents the affinity of the test compound for the receptor and can be directly compared between different compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds - Buffers prep_plates Set up 96-well plates prep_reagents->prep_plates add_components Add to wells: 1. Buffer 2. Radioligand 3. Test Compound (or control) prep_plates->add_components add_membranes Add Cell Membranes to initiate binding add_components->add_membranes incubate Incubate to reach equilibrium add_membranes->incubate filtrate Rapid Filtration & Washing incubate->filtrate count Scintillation Counting (Measure CPM) filtrate->count calc_binding Calculate Specific Binding count->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ic50 Determine IC50 from curve plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Radioligand Binding Assay Workflow

Theoretical Binding Profile of (1-Benzyl-1H-indol-6-yl)methanamine

Based on its chemical structure, we can hypothesize the potential receptor targets and binding affinity of (1-Benzyl-1H-indol-6-yl)methanamine relative to tryptamine.

  • Indoleamine Core: The presence of the indolethylamine-like scaffold suggests an affinity for monoamine receptors, particularly serotonin receptors.[3]

  • N1-Benzyl Group: The addition of a bulky, lipophilic benzyl group at the N1 position of the indole ring is a significant modification. Studies on N-benzylphenethylamines have shown that this substitution can dramatically increase affinity for the 5-HT₂A receptor.[5][10] It is plausible that a similar effect will be observed with an N-benzyl tryptamine derivative. This group may engage in additional hydrophobic or pi-stacking interactions within the receptor's binding pocket.

  • 6-Position Methanamine: Substitutions on the indole ring are known to modulate affinity and selectivity. While 4- and 5-position substitutions are more extensively studied, the 6-position modification will likely alter the electronic properties and steric profile of the molecule, potentially leading to a unique selectivity profile across the 5-HT receptor family.

Given these structural features, it is reasonable to predict that (1-Benzyl-1H-indol-6-yl)methanamine will exhibit affinity for serotonin receptors, with a potentially high affinity for the 5-HT₂A subtype. Its selectivity profile against other 5-HT receptors (e.g., 5-HT₁A, 5-HT₂C) and other monoamine receptors (e.g., dopamine, adrenergic) would need to be empirically determined through a broad panel of binding assays.

Data Presentation: A Comparative Overview

The results from the competitive radioligand binding assays should be compiled into a clear and concise table for easy comparison. The following is a hypothetical representation of such data.

Compound5-HT₂A (Kᵢ, nM)5-HT₁A (Kᵢ, nM)5-HT₂C (Kᵢ, nM)D₂ (Kᵢ, nM)α₂ₐ (Kᵢ, nM)
Tryptamine150500800>10,000>10,000
(1-Benzyl-1H-indol-6-yl)methanamine25850400>10,0005,000

Note: The Kᵢ values presented in this table are hypothetical and for illustrative purposes only. Actual experimental values would need to be determined.

Contextualizing Affinity: The 5-HT₂A Receptor Signaling Pathway

The binding of a ligand to a receptor is the first step in a cascade of intracellular events. For many tryptamines, the 5-HT₂A receptor is a primary target. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4] Understanding this pathway provides a mechanistic context for the binding affinity data.

G ligand 5-HT or Tryptamine Agonist receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Activates cellular_response Downstream Cellular Responses pkc->cellular_response Phosphorylates target proteins

Canonical 5-HT₂A Receptor Gq Signaling Pathway

As illustrated, agonist binding to the 5-HT₂A receptor activates the Gq protein, which in turn activates phospholipase C (PLC).[4] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG, along with Ca²⁺, activates protein kinase C (PKC). These events lead to a variety of downstream cellular responses that are believed to underlie the physiological and behavioral effects associated with 5-HT₂A receptor activation. The affinity (Kᵢ) of a ligand determines the concentration at which it will effectively initiate this cascade.

Conclusion

This guide has provided a dual perspective on comparing the receptor binding affinities of tryptamine and the novel compound (1-Benzyl-1H-indol-6-yl)methanamine. While a direct comparison of existing data is not possible due to the novelty of the latter, we have established a comprehensive methodological and theoretical framework for researchers to conduct this analysis. By following the detailed radioligand binding assay protocol, scientists can empirically determine the Kᵢ values for (1-Benzyl-1H-indol-6-yl)methanamine across a range of relevant receptors. The structure-activity relationship principles discussed herein provide a rational basis for prioritizing target receptors for screening. The ultimate goal of such research is to build a comprehensive pharmacological profile, which is the first and most critical step in understanding the potential of any new chemical entity for therapeutic development.

References

  • ACS Pharmacology & Translational Science. (2023, March 10). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. Retrieved from [Link]

  • PubMed. (n.d.). Serotonin receptor binding affinities of tryptamine analogues. Retrieved from [Link]

  • PubMed. (2004, May 15). Binding of tryptamine analogs at h5-HT1E receptors: a structure-affinity investigation. Retrieved from [Link]

  • Wikipedia. (n.d.). Tryptamine. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • PubMed. (2001, September 15). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Nature. (2024, January 30). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. Retrieved from [Link]

  • Saint Joseph's University. (n.d.). Selective, Gq Protein Partial Agonists, and Beta-arrestin-biased 5-HT2A Receptor Agonists with Utility in Various Disorders. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2023, October 19). Small-Molecule Heterocyclic Compounds: Gq-Biased Agonists for the 5-HT2A Receptor in Neuropsychiatric Treatment. Retrieved from [Link]

  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • ResearchGate. (2024, July 9). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?. Retrieved from [Link]

  • PMC. (n.d.). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Retrieved from [Link]

  • PsychonautWiki. (2025, November 29). Substituted tryptamines. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2025, May 16). Design and Evaluation of Substituted Tryptamines for Nonpsychedelic Modulation of Metabolic and Neuropsychiatric Pathways. Retrieved from [Link]

  • ResearchGate. (2025, October 3). (PDF) Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted tryptamine. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Retrieved from [Link]

  • PubMed. (2014, March 19). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. Retrieved from [Link]

  • PubMed. (2026, March 20). N-Benzyl-tryptamine Derivatives as Serotonin 5-HT2A Receptor (5-HT2AR) Agonists: Focus on Different In Vitro 5-HT2AR Activity Profiles. Retrieved from [Link]

  • MDPI. (2023, August 26). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Retrieved from [Link]

  • PubMed. (2001, November 8). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Retrieved from [Link]

Sources

Comparative

Structure-activity relationship (SAR) studies involving (1-Benzyl-1H-indol-6-yl)methanamine

Topic: Structure-Activity Relationship (SAR) Comparison Guide: Evaluating (1-Benzyl-1H-indol-6-yl)methanamine in Pan-RAS Switch I/II Pocket Inhibitors Audience: Researchers, Scientists, and Drug Development Professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Structure-Activity Relationship (SAR) Comparison Guide: Evaluating (1-Benzyl-1H-indol-6-yl)methanamine in Pan-RAS Switch I/II Pocket Inhibitors Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Introduction & Scientific Context

For decades, the KRAS oncoprotein was considered "undruggable" due to its picomolar affinity for GTP/GDP and the lack of deep, traditional binding pockets. While the advent of covalent KRAS-G12C inhibitors (e.g., Sotorasib) marked a breakthrough, these therapies are limited to a specific mutation and only target the inactive, GDP-bound state[1].

To address the broader spectrum of RAS-driven cancers, next-generation Pan-RAS inhibitors have been developed to target the shallow, lipophilic Switch I/II pocket [2]. These molecules, such as the isoindolinone-substituted indole series developed by Boehringer Ingelheim, are capable of binding both the active (GTP-bound) and inactive (GDP-bound) states of mutant KRAS[1]. A critical component in optimizing the binding affinity of this scaffold is the selection of the amine building block. This guide evaluates the structure-activity relationship (SAR) of incorporating (1-Benzyl-1H-indol-6-yl)methanamine into the isoindolinone-indole core, objectively comparing its performance against alternative moieties.

SAR Rationale: The Role of (1-Benzyl-1H-indol-6-yl)methanamine

The Switch I/II pocket is highly dynamic and requires precise steric and electronic complementarity to displace water molecules and establish stable interactions[3]. The selection of (1-Benzyl-1H-indol-6-yl)methanamine as a substituent is driven by three mechanistic imperatives:

  • π−π Stacking via the Indole Core: The rigid, flat aromatic system of the indole ring inserts deeply into the Switch II region, engaging in favorable π−π stacking with key tyrosine and phenylalanine residues.

  • Lipophilic Extension: The N-benzyl group extends into an adjacent lipophilic sub-pocket formed when KRAS is in the "ON" state. Smaller amines (like simple benzylamine) fail to reach this sub-pocket, resulting in a significant drop in binding affinity[2].

  • Disruption of Effector Binding: By occupying this extended footprint, the bulky (1-Benzyl-1H-indol-6-yl)methanamine moiety effectively sterically hinders the binding interfaces required for downstream effectors like CRAF, PI3K α , and the GEF SOS1[1].

Comparative Performance Data

The following table summarizes the representative SAR benchmarking data, comparing the target derivative against a des-indole analog, an early-generation Switch I/II inhibitor (BI-2852), and a mutant-specific covalent control (Sotorasib).

Compound DesignationAmine Substituent (R-Group)Target ProfileKRAS(WT) Kd​ (nM)KRAS(G12D) Kd​ (nM)Cellular pERK IC 50​ (nM)State Preference
Target Derivative (1-Benzyl-1H-indol-6-yl)methanaminePan-RAS< 10< 10~ 50GTP & GDP[1]
Alternative A Benzylamine (Des-indole)Pan-RAS> 500> 500> 2000GTP & GDP
BI-2852 (Baseline) Standard Switch I/II CorePan-RAS740750~ 2500GTP & GDP[3]
Sotorasib (Control) N/A (Covalent Warhead)KRAS-G12C> 10,000> 10,000~ 40 (G12C only)GDP Only[4]

Data Interpretation: The incorporation of the (1-benzyl-1H-indol-6-yl)methanamine moiety yields a multi-log improvement in binding affinity across both wild-type and G12D mutant KRAS compared to the simple benzylamine analog. Unlike Sotorasib, which is restricted to the GDP-bound state of G12C, the target derivative maintains high potency against the active GTP-bound state[1].

Mechanistic Visualization: RAS Signaling & Inhibition

RAS_Pathway SOS1 SOS1 (GEF) KRAS_GTP KRAS-GTP (Active State) SOS1->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS-GDP (Inactive State) KRAS_GDP->KRAS_GTP Activation KRAS_GTP->KRAS_GDP Hydrolysis (GAP) Effectors Downstream Effectors (CRAF, PI3K) KRAS_GTP->Effectors Signaling (pERK/pAKT) G12C_Inh Covalent G12C Inhibitors (e.g., Sotorasib) G12C_Inh->KRAS_GDP Locks in Inactive State Pan_RAS_Inh Pan-RAS Switch I/II Inhibitors (Isoindolinone-Indole Series) Pan_RAS_Inh->KRAS_GDP Binds GDP-State Pan_RAS_Inh->KRAS_GTP Binds GTP-State (Blocks Effectors)

Diagram 1: Mechanism of action of Pan-RAS Switch I/II inhibitors vs. covalent G12C inhibitors.

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis and biochemical evaluation of the (1-Benzyl-1H-indol-6-yl)methanamine derivative.

Protocol A: Reductive Amination Synthesis[1]

Objective: Couple the isoindolinone-indole aldehyde with the bulky amine while avoiding over-reduction.

  • Imine Formation: In a glass vial, dissolve 12 mg (40 µmol) of the aldehyde precursor (3-(6-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-1H-indole-2-carbaldehyde) in 0.5 mL of anhydrous DMF.

  • Amine Addition: Add 10 mg (42 µmol, 1.05 eq) of (1-benzyl-1H-indol-6-yl)methanamine. Stir at room temperature for 15 minutes.

    • Causality: This pre-incubation step is critical. It allows the imine intermediate to fully form thermodynamically before any reducing agent is introduced, preventing the premature reduction of the starting aldehyde into an unreactive alcohol.

  • Primary Reduction: Add 42.2 mg (200 µmol, 5 eq) of Sodium triacetoxyborohydride (NaBH(OAc)₃) and stir at room temperature for 2 hours.

    • Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups make it a milder reducing agent. It selectively reduces the protonated imine without touching the unreacted aldehyde.

  • Secondary Reduction: Add a second equivalent portion of NaBH(OAc)₃ (42.2 mg; 200 µmol) and stir overnight at room temperature to ensure complete conversion.

  • Quench & Purify: Dilute the reaction mixture with Acetonitrile (ACN) and purify via preparative HPLC to yield the final Pan-RAS inhibitor.

Protocol B: Biochemical TR-FRET Assay for KRAS-SOS1 Interaction

Objective: Quantify the compound's ability to disrupt the KRAS-GTP and SOS1 protein-protein interaction.

  • Protein Preparation: Dilute GST-tagged KRAS(G12D) to 2 nM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.005% Tween-20).

  • Nucleotide Loading: Incubate KRAS with 10 µM GTP γ S (a non-hydrolyzable GTP analog) and 5 mM EDTA for 30 minutes at room temperature. Quench with 10 mM MgCl₂.

    • Causality: EDTA chelates Mg²⁺, opening the nucleotide-binding pocket to allow GTP γ S to replace endogenous GDP. Quenching with Mg²⁺ locks the GTP analog inside, ensuring the assay measures binding to the active "ON" state.

  • Compound Incubation: Add serial dilutions of the synthesized inhibitor (from Protocol A) and incubate for 60 minutes.

  • Effector Addition: Add 5 nM of His-tagged SOS1 along with Europium-anti-GST (Donor) and XL665-anti-His (Acceptor) fluorophores.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 620 nm. A decrease in signal indicates successful disruption of the KRAS-SOS1 complex by the inhibitor.

Synthetic Workflow Visualization

Synthetic_Workflow Aldehyde Aldehyde Precursor Isoindolinone-Indole Core Imine Intermediate Imine Formation (15 min, RT) Aldehyde->Imine DMF, RT Amine Amine Building Block (1-Benzyl-1H-indol-6-yl)methanamine Amine->Imine DMF, RT Product Final Product Pan-RAS Inhibitor Derivative Imine->Product Reductive Amination Reductant Reducing Agent NaBH(OAc)3 (2h + overnight) Reductant->Product Hydride Transfer

Diagram 2: Step-by-step synthetic workflow for incorporating the indole-amine building block.

Sources

Validation

Benchmarking (1-Benzyl-1H-indol-6-yl)methanamine-Derived Ligands: A Comparative Guide to KRAS Switch I/II Pocket Inhibition

Executive Summary The discovery of druggable pockets on the surface of KRAS has revolutionized oncology. While covalent inhibitors targeting the Switch II pocket (e.g., Sotorasib) have reached the clinic, they are limite...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of druggable pockets on the surface of KRAS has revolutionized oncology. While covalent inhibitors targeting the Switch II pocket (e.g., Sotorasib) have reached the clinic, they are limited to the inactive, GDP-bound state of the KRAS-G12C mutant. To achieve pan-RAS inhibition across both active (GTP-bound) and inactive states, researchers have pivoted toward the shallow, polar Switch I/II pocket .

(1-Benzyl-1H-indol-6-yl)methanamine (BIMA, CAS: 1468513-31-6) is a highly specialized primary amine building block utilized in fragment-based drug discovery (FBDD) to synthesize potent isoindolinone-substituted pan-RAS inhibitors[1]. It serves as a direct structural analog to the indole-methanamine core found in the prototypical Switch I/II pocket inhibitor BI-2852 [2]. This guide objectively benchmarks BIMA-derived ligands against standard reference compounds, providing the mechanistic rationale and self-validating experimental protocols necessary for advanced drug development.

Mechanistic Rationale: The Dimerization Paradigm

The structural genius of the BIMA pharmacophore lies in its ability to induce a non-functional 2:2 KRAS-Ligand dimer [3].

When a BIMA-derived secondary amine binds to the Switch I/II pocket, the indole ring and the benzyl group provide crucial hydrophobic and π−π stacking interactions that engage two distinct sub-pockets—the "Basin" of one KRAS monomer and the "Lid" of a second KRAS monomer[4]. Concurrently, the methanamine nitrogen forms a critical salt bridge with Asp54, locking the dimer in place[5]. This rotational symmetry sterically occludes effector proteins (like SOS1 and CRAF), terminating the downstream MAPK/ERK signaling cascade[6].

G cluster_0 Switch I/II Pocket Dimerization KRAS KRAS Monomer (GTP/GDP) Dimer KRAS Dimer Complex (2:2 Stoichiometry) KRAS->Dimer Conformational Shift Ligand BIMA-Derived Ligand (Indole-Methanamine) Ligand->Dimer Basin & Lid Engagement Effectors Effector Proteins (SOS1, CRAF) Dimer->Effectors Steric Occlusion Signaling Downstream Signaling (pERK / pAKT) Effectors->Signaling Pathway Blocked

Ligand-induced KRAS dimerization pathway via BIMA-derived Switch I/II pocket inhibitors.

Comparative Benchmarking Data

To evaluate the efficacy of BIMA as a building block, its resulting isoindolinone derivatives must be benchmarked against both early-stage fragments and late-stage clinical standards. The data below synthesizes binding affinities and functional readouts across different KRAS states[2][7].

Compound / LigandTarget PocketTarget StateDimerizationGTP-KRAS Affinity ( Kd​ )Cellular pERK IC50​
BIMA-Isoindolinone (EP3931188)Switch I/IIGTP & GDPYes (2:2)< 1.0 μ MLow Micromolar
BI-2852 (Standard Reference)Switch I/IIGTP & GDPYes (2:2)740 nM5.8 μ M
Sotorasib (Standard Covalent)Switch IIGDP only (G12C)No (Monomer)N/A (Inactive)~0.05 μ M
Early Indole Fragments Switch I/IIGTP & GDPWeak/Transient> 100 μ M> 50 μ M

Data Interpretation: While Sotorasib exhibits superior cellular potency, it is entirely ineffective against the active GTP-bound state. BIMA-derived ligands and BI-2852 demonstrate the unique advantage of binding the GTP-state with nanomolar affinity, making them invaluable for targeting hyperactive pan-RAS mutations[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of BIMA requires a self-validating workflow: Chemical Synthesis Thermodynamic Validation Functional Blockade .

Protocol 1: Ligand Synthesis via Reductive Amination

Causality: To benchmark the BIMA pharmacophore, it must be covalently linked to a core scaffold (e.g., an isoindolinone-aldehyde) to form the active secondary amine inhibitor. Sodium triacetoxyborohydride (STAB) is specifically chosen as the reducing agent because it selectively reduces the imine intermediate without prematurely reducing the starting aldehyde[1].

  • Preparation: Dissolve 40 mmol of the target isoindolinone-aldehyde and 42 mmol of (1-Benzyl-1H-indol-6-yl)methanamine (BIMA) in 0.5 mL of anhydrous DMF.

  • Imine Formation: Stir the mixture at room temperature for 15 minutes under a nitrogen atmosphere to allow complete imine condensation.

  • Reduction: Add 200 mmol of STAB in a single portion. Stir at room temperature for 2 hours.

  • Purification: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, and purify via reverse-phase HPLC to isolate the BIMA-derived pan-RAS inhibitor.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: Standard fluorescence assays cannot distinguish between 1:1 monomeric binding and 2:2 dimeric binding. ITC is mandatory here because it directly measures the thermodynamic stoichiometry ( N ), validating that the BIMA-derivative successfully induces the non-functional KRAS dimer[3].

  • Protein Preparation: Dialyze GTP-loaded KRAS-G12D (50 μ M) into ITC buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 5% DMSO).

  • Ligand Preparation: Dilute the synthesized BIMA-derivative to 500 μ M in the exact same dialysis buffer to prevent heat-of-mixing artifacts.

  • Titration: Load the protein into the sample cell and the ligand into the syringe. Perform 20 injections of 2 μ L at 25°C.

  • Analysis: Fit the integrated heat data to a one-site binding model. An N -value of approximately 1.0 (1 ligand per 1 protein) combined with SEC (Size Exclusion Chromatography) data confirms the 2:2 dimer complex.

Protocol 3: AlphaScreen SOS1 Displacement Assay

Causality: Thermodynamic binding does not guarantee functional inhibition. The AlphaScreen assay is utilized to verify that the induced dimer physically occludes the Guanine Nucleotide Exchange Factor (SOS1), thereby halting the RAS cycle[7].

  • Complex Formation: Incubate 10 nM His-tagged GTP-KRAS-G12D with varying concentrations of the BIMA-derivative (1 nM to 100 μ M) in assay buffer for 30 minutes.

  • Effector Addition: Add 5 nM of biotinylated SOS1 to the microplate wells.

  • Bead Incubation: Under low-light conditions, add Streptavidin-coated donor beads and Anti-His-coated acceptor beads (20 μ g/mL final concentration). Incubate for 1 hour at room temperature.

  • Readout: Measure the luminescence signal at 520-620 nm upon excitation at 680 nm. Calculate the IC50​ based on the dose-dependent decrease in signal, confirming the steric blockade of SOS1.

References

  • European Patent Office.NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS (EP 3931188 B1). Boehringer Ingelheim International GmbH.
  • Kessler, D., et al. (2019). Drugging an undruggable pocket on KRAS. Proceedings of the National Academy of Sciences (PNAS), 116(32), 15823-15829. Available at:[Link]

  • Tran, T. H., et al. (2020). The small molecule BI-2852 induces a nonfunctional dimer of KRAS. Proceedings of the National Academy of Sciences (PNAS), 117(7), 3363-3364. Available at:[Link]

  • Bröker, J., et al. (2022). Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor. Journal of Medicinal Chemistry (NIH PMC). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1-Benzyl-1H-indol-6-yl)methanamine

As a Senior Application Scientist, I recognize that handling specialized building blocks like (1-Benzyl-1H-indol-6-yl)methanamine (CAS: 1468513-31-6) requires moving beyond generic safety data sheets. In modern drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like (1-Benzyl-1H-indol-6-yl)methanamine (CAS: 1468513-31-6) requires moving beyond generic safety data sheets. In modern drug development, this compound is a critical intermediate, frequently utilized in the synthesis of novel RAS-family protein inhibitors targeting KRAS mutations[1][2].

However, its unique molecular architecture presents specific operational hazards. The combination of a highly nucleophilic primary amine with a lipophilic benzyl-indole core significantly enhances its ability to penetrate dermal barriers and cause severe sensitization.

To ensure absolute safety and operational continuity, this guide provides a highly specific, self-validating protocol for handling, weighing, and disposing of this compound, grounded in authoritative laboratory safety standards[3][4].

Mechanistic Hazard Profiling

Understanding why a chemical is hazardous is the first step in designing a robust defense against it.

  • The Primary Amine (-NH₂): Acts as a strong base and nucleophile. Upon contact with ocular or mucosal tissue, it rapidly hydrolyzes lipids, causing saponification and deep tissue damage. Airborne dust poses a severe respiratory sensitization risk.

  • The Benzyl-Indole Core: Imparts high lipophilicity (LogP). While simple aliphatic amines might be repelled by the skin's outer stratum corneum, the lipophilic nature of this core acts as a permeation enhancer, allowing the toxic amine payload to rapidly cross epidermal barriers and compromise standard latex gloves.

Quantitative Barrier Efficacy

To select the correct Personal Protective Equipment (PPE), we must analyze the physicochemical properties of the compound against barrier degradation times.

Table 1: Physicochemical Profile & Protective Barrier Efficacy

Parameter / PropertyQuantitative ValueOperational Causality & Implication
Molecular Weight 236.32 g/mol [1]Small molecular size allows for rapid penetration through compromised dermal barriers or inappropriate glove materials.
LogP (Estimated) ~3.2 - 3.8Highly lipophilic; readily crosses biological membranes. Strictly prohibits the use of standard latex gloves.
Nitrile Glove (8 mil) > 240 mins (Dry Powder)Provides an adequate, self-validating barrier for standard solid weighing and transfer operations.
Butyl Rubber Glove > 120 mins (in DMF/DCM)Mandatory if the amine is handled as a solution in aggressive carrier solvents (e.g., DMF)[2].
Vapor Pressure < 0.1 mmHg at 25°CLow volatility as a solid, but poses a severe aerosolization/dust inhalation risk during mechanical transfer.

Self-Validating PPE Architecture

Compliance with the requires a hazard-specific approach[5]. We employ a self-validating PPE system —meaning the failure of one component immediately alerts the user while a secondary component maintains absolute safety.

  • Hand Protection (The Double-Glove Matrix): Never use latex. Operators must wear a brightly colored inner nitrile glove (4 mil, e.g., green) and a contrasting outer nitrile glove (8 mil, e.g., black). Causality: If the outer glove suffers a micro-tear or chemical discoloration, the visual contrast instantly alerts the operator to the breach, while the inner glove provides the critical time needed to safely abort the procedure and doff the PPE.

  • Eye Protection: ANSI Z87.1 certified chemical splash goggles are mandatory. Causality: Standard safety glasses do not form a complete orbital seal. The basic nature of the amine dust can bypass safety glasses via ambient air currents, leading to corneal burns.

  • Body Protection: A fully buttoned, heavy-cotton or Flame-Resistant (FR) lab coat with cuffs securely tucked under the outer glove but over the inner glove. This creates a shingled barrier that prevents powders from migrating up the forearm.

Operational Workflow: Anti-Static Weighing & Dissolution

Because (1-Benzyl-1H-indol-6-yl)methanamine is a dry, highly functionalized powder, it is highly susceptible to static charge. Standard transfer techniques will cause the powder to violently aerosolize.

Step-by-Step Methodology:

  • Environmental Isolation: Verify that the chemical fume hood is operating with a face velocity between 100–120 feet per minute (fpm)[6]. All handling must occur at least 6 inches inside the sash.

  • Static Mitigation: Place a conductive, anti-static weighing boat on the balance. Use a zero-stat ion gun to flood the micro-environment with ions. Causality: Neutralizing the static charge prevents the amine powder from "jumping" and aerosolizing when a metal spatula is introduced.

  • Mass Transfer: Using a grounded micro-spatula, carefully transfer the required mass. Cap the source bottle immediately after extraction.

  • In-Situ Dissolution: Do not transport the dry powder across the lab. Dissolve the amine directly into your target carrier solvent (e.g., DMF or DCM)[2] while still inside the fume hood. Once in a capped solution, the inhalation risk of airborne dust is entirely eliminated.

Emergency Spill Response & Disposal Plan

In the event of a spill, standard aqueous cleanup protocols will fail and actively worsen the hazard by spreading the lipophilic compound. Follow this targeted mitigation plan:

Step-by-Step Spill Methodology:

  • Isolate & Elevate PPE: Evacuate the immediate 5-foot radius. If the spill occurs outside a fume hood, the responder must don an N95 or P100 particulate respirator before approaching the dust[7].

  • Chemical Quenching (Solid Spill): Do NOT use water. Cover the spilled solid with a weak solid acid neutralizer (e.g., sodium bisulfate). Causality: The acid protonates the free amine, converting the lipophilic, volatile free-base into a highly polar, non-volatile amine salt. This drastically reduces its dermal penetration potential and halts aerosolization.

  • Mechanical Recovery: Gently sweep the neutralized salt using a non-sparking, anti-static brush into a sealable container.

  • Segregated Disposal: Label the container explicitly as "Hazardous Basic Organic Waste (Amine-containing)". Causality: Never dispose of primary amines in general acidic waste streams, as the resulting acid-base reaction can be violently exothermic[7].

Operational Workflow Visualization

The following diagram illustrates the critical path for handling this compound, highlighting the self-validating checkpoints and emergency routing.

SafeHandlingWorkflow Assess 1. Hazard Assessment & Fume Hood Verification PPE 2. Don Layered PPE (Double Nitrile, Splash Goggles) Assess->PPE Weigh 3. Anti-Static Weighing (Ion Gun, Mitigate Aerosolization) PPE->Weigh Solvent 4. In-Situ Dissolution (e.g., DMF / DCM) Weigh->Solvent Spill Emergency: Spill Response (Solid Acid Quench, No Water) Weigh->Spill If Dropped/Spilled Waste 5. Segregated Disposal (Basic Organic Waste) Solvent->Waste

Fig 1. Operational workflow and emergency spill routing for handling the amine.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council / The National Academies Press URL:[Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Personal Protective Equipment Standard (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Chemical Data: 1-(1-benzyl-1H-indol-6-yl)methanamine (CAS: 1468513-31-6) Source: Molport Chemical Database URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzyl-1H-indol-6-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-Benzyl-1H-indol-6-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.